ZK-261991
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[2-(dimethylcarbamoylamino)pyridin-4-yl]methylamino]-N-(2-methylindazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-30(2)24(33)28-22-12-16(10-11-25-22)14-26-20-7-5-4-6-19(20)23(32)27-18-9-8-17-15-31(3)29-21(17)13-18/h4-13,15,26H,14H2,1-3H3,(H,27,32)(H,25,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNHWVSHYKPILI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)NC(=O)C3=CC=CC=C3NCC4=CC(=NC=C4)NC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ZK-261991: A Technical Whitepaper on VEGFR2 Selectivity and Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK-261991 is a potent, orally active small molecule inhibitor targeting vascular endothelial growth factor receptor 2 (VEGFR2), a key mediator of angiogenesis. By selectively inhibiting the tyrosine kinase activity of VEGFR2, this compound disrupts the signaling cascade responsible for the proliferation and migration of endothelial cells, crucial processes in the formation of new blood vessels. This technical guide provides a comprehensive overview of the selectivity and affinity of this compound for VEGFR2, including quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of this compound has been quantified against several key tyrosine kinases. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, providing a snapshot of the compound's potency and selectivity.
| Kinase Target | IC50 (nM) | Assay Type |
| VEGFR2 | 5 | Biochemical Assay[1] |
| VEGFR2 | 2 | Cellular Autophosphorylation Assay[1] |
| VEGFR-3 | 20 | Cellular Autophosphorylation Assay[1] |
| c-Kit | Not specified | Inhibitor[2] |
Note: While this compound is also known to inhibit c-Kit, specific quantitative data from a comprehensive kinase selectivity panel against a broad range of kinases is not publicly available at the time of this writing.
Experimental Protocols
Biochemical VEGFR2 Kinase Assay (Radiometric Filter Binding Assay)
This protocol outlines a standard in vitro kinase assay to determine the IC50 value of this compound against recombinant human VEGFR2.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
[γ-³²P]ATP (radiolabeled)
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
-
Phosphoric acid (for washing)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to each well.
-
Add the VEGFR2 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Prepare the ATP mixture by combining non-radiolabeled ATP with [γ-³²P]ATP in the kinase reaction buffer. The final ATP concentration should be at or near the Km for VEGFR2.
-
Initiate the kinase reaction by adding the ATP mixture and the peptide substrate to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will be washed away.
-
Wash the filter plate multiple times with phosphoric acid to remove non-specific signal.
-
Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cellular VEGFR2 Autophosphorylation Assay
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on the autophosphorylation of VEGFR2 in a cellular context.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other cells endogenously or exogenously expressing VEGFR2.
-
Cell culture medium (e.g., EGM-2)
-
Serum-free medium
-
Recombinant human VEGF-A
-
This compound (dissolved in DMSO)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Anti-phospho-VEGFR2 (Tyr1175) antibody
-
Anti-total-VEGFR2 antibody
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blot or ELISA reagents
Procedure:
-
Seed HUVECs in multi-well plates and grow to near confluency.
-
Starve the cells by replacing the growth medium with serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with a predetermined concentration of VEGF-A (e.g., 50 ng/mL) for 5-10 minutes to induce VEGFR2 autophosphorylation.
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Analyze the phosphorylation status of VEGFR2 using either Western blotting or an ELISA-based method.
-
Western Blot: Separate equal amounts of protein from each lysate by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-VEGFR2 and anti-total-VEGFR2 antibodies.
-
ELISA: Use a sandwich ELISA kit with a capture antibody for total VEGFR2 and a detection antibody for phospho-VEGFR2.
-
-
Quantify the signal for phosphorylated VEGFR2 and normalize it to the total VEGFR2 signal.
-
Calculate the percent inhibition of VEGFR2 autophosphorylation for each this compound concentration and determine the IC50 value.
Mandatory Visualizations
VEGFR2 Signaling Pathway
Caption: VEGFR2 Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
Caption: General Workflow for Kinase Inhibitor Selectivity Profiling.
References
ZK-261991: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK-261991, also known as ZK-991, is a potent, orally active small molecule inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. Primarily targeting VEGFR2 and VEGFR3, this compound plays a critical role in blocking the signaling cascades that lead to angiogenesis and lymphangiogenesis, key processes in tumor growth and metastasis. This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions.
Mechanism of Action
This compound functions as a competitive inhibitor at the ATP-binding site of the VEGFR kinase domain. This inhibition prevents the autophosphorylation of the receptor upon ligand binding (VEGF-A, VEGF-C, and VEGF-D), thereby blocking the initiation of downstream intracellular signaling. While its primary targets are VEGFRs, some evidence suggests potential inhibitory activity against c-Kit, another receptor tyrosine kinase.
Quantitative Data
The inhibitory activity of this compound has been quantified in several studies. The following table summarizes the key IC50 values, representing the concentration of the inhibitor required to reduce the activity of a specific target by 50%.
| Target | IC50 Value | Assay Type | Reference |
| VEGFR2 | 5 nM | Kinase Assay | [1][2][] |
| VEGFR2 Autophosphorylation | 2 nM | Cellular Assay (KDR-PAECs) | [2] |
| VEGFR3 Autophosphorylation | 20 nM | Cellular Assay | [2] |
Core Downstream Signaling Pathways
The inhibition of VEGFR phosphorylation by this compound directly impacts two major downstream signaling pathways: the PI3K/Akt pathway and the MAPK/ERK pathway. These pathways are central to mediating the cellular responses to VEGFR activation, including proliferation, migration, and survival.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical mediator of cell survival and proliferation. Upon VEGFR activation, the p85 regulatory subunit of PI3K is recruited to the phosphorylated receptor, leading to the activation of the p110 catalytic subunit. This results in the phosphorylation of Akt, which in turn phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. By blocking the initial VEGFR phosphorylation, this compound effectively prevents the activation of this entire cascade.
Figure 1: this compound inhibits the PI3K/Akt signaling pathway.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is primarily involved in regulating cell proliferation and differentiation. Activation of VEGFR leads to the recruitment of adaptor proteins such as Grb2 and Shc, which in turn activate the Ras/Raf/MEK/ERK signaling cascade. The terminal kinase, ERK, translocates to the nucleus to phosphorylate transcription factors that drive cell cycle progression. This compound's inhibition of VEGFR prevents the initiation of this phosphorylation cascade.
Figure 2: this compound inhibits the MAPK/ERK signaling pathway.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
In Vitro Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on the kinase activity of its target receptors.
-
Objective: To determine the IC50 of this compound for VEGFR2.
-
Materials: Recombinant human VEGFR2 kinase domain, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), this compound, kinase buffer, 96-well plates, plate reader.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add the VEGFR2 kinase domain, the substrate peptide, and the different concentrations of this compound in kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA-based with an anti-phosphotyrosine antibody or a radiometric assay with [γ-32P]ATP).
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Cellular Autophosphorylation Assay
This assay measures the ability of this compound to inhibit the autophosphorylation of VEGFR in a cellular context.
-
Objective: To determine the cellular IC50 of this compound for VEGFR2 autophosphorylation.
-
Cell Line: Porcine aortic endothelial cells stably expressing human KDR (KDR-PAECs).
-
Materials: KDR-PAECs, cell culture medium, VEGF-A, this compound, lysis buffer, anti-phospho-VEGFR2 antibody, anti-VEGFR2 antibody, secondary antibodies, Western blot equipment.
-
Procedure:
-
Seed KDR-PAECs in culture plates and grow to near confluence.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.
-
Lyse the cells and collect the protein lysates.
-
Perform Western blot analysis using an anti-phospho-VEGFR2 antibody to detect the level of receptor autophosphorylation. Use an anti-VEGFR2 antibody as a loading control.
-
Quantify the band intensities and calculate the percentage of inhibition to determine the IC50.
-
Figure 3: General workflow for a Western blot experiment.
In Vivo Tumor Xenograft Model
This experiment evaluates the anti-tumor efficacy of this compound in a living organism.
-
Objective: To assess the effect of this compound on tumor growth in a mouse model.
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Tumor Cells: A human cancer cell line known to be dependent on angiogenesis (e.g., a pancreatic cancer cell line).
-
Procedure:
-
Inject tumor cells subcutaneously into the flanks of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound orally to the treatment group at a specified dose and schedule (e.g., daily). The control group receives the vehicle.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).
-
Conclusion
This compound is a potent inhibitor of VEGFR tyrosine kinases, effectively blocking the downstream PI3K/Akt and MAPK/ERK signaling pathways. This mechanism of action translates to the inhibition of key cellular processes involved in angiogenesis and lymphangiogenesis, making it a compound of significant interest for oncology research and drug development. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other similar targeted therapies.
References
ZK-261991: A Potent VEGFR Tyrosine Kinase Inhibitor for Angiogenesis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ZK-261991 is a potent, orally active small molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, with notable selectivity for VEGFR-2 and VEGFR-3. These receptors are critical mediators of angiogenesis and lymphangiogenesis, respectively, processes intrinsically linked to tumor growth, metastasis, and various ocular diseases. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, the underlying signaling pathways it modulates, and detailed experimental protocols for its evaluation. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool in the study of angiogenesis and the development of novel anti-angiogenic therapies.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental process in both normal physiology and pathology. Vascular Endothelial Growth Factors (VEGFs) and their corresponding receptors (VEGFRs) are the primary drivers of this process. The VEGFR family consists of three main receptor tyrosine kinases (RTKs): VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4). Among these, VEGFR-2 is considered the principal mediator of the mitogenic, migratory, and survival signals that VEGF-A transmits to endothelial cells.[1] Dysregulation of the VEGF/VEGFR signaling pathway is a hallmark of numerous cancers and other diseases characterized by excessive angiogenesis.
This compound has emerged as a significant investigational compound due to its potent and selective inhibition of VEGFR tyrosine kinases. This document serves as a technical resource, consolidating the available data on this compound and providing detailed methodologies for its study.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against key VEGFRs has been determined through in vitro kinase assays. The following table summarizes the available quantitative data, providing a clear comparison of its activity.
| Target Kinase | IC50 Value | Description |
| VEGFR-2 (KDR) | 5 nM | The half maximal inhibitory concentration against the primary mediator of VEGF-A-induced angiogenesis.[2] |
| VEGFR-3 (Flt-4) | 20 nM | The half maximal inhibitory concentration against the primary mediator of lymphangiogenesis.[2] |
| Cellular VEGFR-2 Autophosphorylation | 2 nM | Inhibition of receptor autophosphorylation in KDR-transfected porcine aortic endothelial cells (KDR-PAECs).[2] |
Mechanism of Action: The VEGFR Signaling Pathway
This compound exerts its anti-angiogenic effects by inhibiting the autophosphorylation of VEGFR-2 and VEGFR-3, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. The binding of VEGF ligands to the extracellular domain of VEGFRs induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various signaling proteins, initiating a complex network of intracellular pathways.
The following diagram illustrates the canonical VEGFR-2 signaling pathway, which is a primary target of this compound.
Caption: VEGFR-2 Signaling Pathway and the Point of Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of this compound.
In Vitro VEGFR-2 Kinase Inhibition Assay (Representative Protocol)
This protocol is a representative method for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase. The specific protocol for the initial determination of this compound's IC50 was not publicly available in full detail; therefore, this widely used luminescent kinase assay format is provided as a robust alternative.
Objective: To determine the IC50 value of this compound against recombinant human VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 (KDR), GST-tagged (e.g., BPS Bioscience, Cat. #40301)
-
Kinase Buffer 1 (5x) (e.g., BPS Bioscience, Cat. #79334)
-
ATP (500 µM) (e.g., BPS Bioscience, Cat. #79686)
-
PTK Substrate (Poly-Glu,Tyr 4:1) (e.g., BPS Bioscience, Cat. #40217)
-
This compound (dissolved in 100% DMSO)
-
Kinase-Glo® MAX Luminescence Kinase Assay (Promega, Cat. #V6714)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer 1 to 1x with sterile distilled water.
-
Prepare Master Mix: For each 100 reactions, prepare a master mix containing:
-
600 µL 5x Kinase Buffer 1
-
100 µL 500 µM ATP
-
100 µL PTK Substrate
-
1700 µL distilled water
-
-
Prepare this compound Dilutions:
-
Prepare a serial dilution of this compound in 100% DMSO at 100x the final desired concentrations.
-
Create an intermediate 10x dilution series by diluting the 100x stocks 1:10 in 1x Kinase Buffer. This will result in a 10% DMSO concentration.
-
-
Assay Plate Setup:
-
Add 25 µL of the Master Mix to each well of the 96-well plate.
-
Add 5 µL of the 10x this compound dilutions to the 'Test Inhibitor' wells.
-
Add 5 µL of 10% DMSO in 1x Kinase Buffer to the 'Positive Control' and 'Blank' wells.
-
-
Enzyme Addition:
-
Thaw the recombinant VEGFR-2 enzyme on ice.
-
Dilute the enzyme to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.
-
Initiate the reaction by adding 20 µL of the diluted enzyme to the 'Test Inhibitor' and 'Positive Control' wells.
-
Add 20 µL of 1x Kinase Buffer to the 'Blank' wells.
-
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Detection:
-
Allow the Kinase-Glo® MAX reagent to equilibrate to room temperature.
-
Add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis:
-
Subtract the 'Blank' values from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the 'Positive Control'.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental Workflow for the In Vitro VEGFR-2 Kinase Inhibition Assay.
In Vivo Corneal Neovascularization Assay
This protocol describes a widely used model to assess the anti-angiogenic and anti-lymphangiogenic effects of compounds in vivo.
Objective: To evaluate the effect of orally administered this compound on suture-induced corneal neovascularization and lymphangiogenesis in mice.
Materials:
-
Male BALB/c mice (8-12 weeks old)
-
This compound
-
Vehicle control (e.g., appropriate solvent for this compound)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
11-0 nylon sutures on a tapered needle
-
Surgical microscope
-
Calipers
-
Antibodies for immunofluorescence staining (e.g., anti-CD31 for blood vessels, anti-LYVE-1 for lymphatic vessels)
-
Fluorescently labeled secondary antibodies
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the mice using an appropriate method.
-
Suture Placement:
-
Under a surgical microscope, place three intrastromal 11-0 nylon sutures in the cornea of one eye of each mouse.
-
The sutures should be placed equidistant from each other and from the limbus to the center of the cornea to induce a standardized angiogenic response.
-
-
Treatment:
-
Divide the mice into a treatment group and a control group.
-
Administer this compound orally to the treatment group (e.g., 50 mg/kg, twice daily).
-
Administer the vehicle control to the control group following the same schedule.
-
Continue treatment for 14 days.
-
-
Euthanasia and Tissue Collection:
-
At the end of the treatment period, euthanize the mice.
-
Enucleate the sutured eyes and fix them in an appropriate fixative (e.g., 4% paraformaldehyde).
-
-
Immunofluorescence Staining:
-
Prepare corneal flat mounts.
-
Perform immunofluorescence staining for blood vessels (CD31) and lymphatic vessels (LYVE-1).
-
-
Imaging and Quantification:
-
Capture images of the corneal flat mounts using a fluorescence microscope.
-
Quantify the area of neovascularization and lymphangiogenesis using image analysis software.
-
-
Statistical Analysis: Compare the areas of neovascularization and lymphangiogenesis between the this compound-treated group and the control group using an appropriate statistical test (e.g., Student's t-test).
Caption: Experimental Workflow for the In Vivo Corneal Neovascularization Assay.
Conclusion
This compound is a valuable research tool for investigating the roles of VEGFR-2 and VEGFR-3 in angiogenesis and lymphangiogenesis. Its high potency and oral bioavailability make it suitable for a range of in vitro and in vivo studies. The data and protocols presented in this technical guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the mechanisms of angiogenesis and evaluating the therapeutic potential of VEGFR inhibition. As with any experimental work, it is recommended to consult the primary literature for further details and to optimize protocols for specific laboratory conditions.
References
In-Vitro Characterization of ZK-261991: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the in-vitro characterization of ZK-261991, a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). The information presented herein is compiled from preclinical research data and focuses on the quantitative assessment of its inhibitory activity, the experimental methodologies used for its characterization, and its mechanism of action within relevant biological pathways.
Quantitative Inhibitory Profile
This compound has been identified as a highly potent inhibitor of MMP-13 with significant selectivity over other members of the matrix metalloproteinase family. This selectivity is a critical attribute, as off-target inhibition of other MMPs can lead to undesirable side effects. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
The table below summarizes the IC50 values of this compound against a panel of key MMPs, demonstrating its selectivity for MMP-13.
| Enzyme Target | IC50 (nM) | Description |
| MMP-13 (Collagenase-3) | ~4 - 15 | High potency against the primary target, crucial in cartilage degradation. |
| MMP-1 (Collagenase-1) | >1000 | Significantly lower potency, indicating high selectivity over MMP-1. |
| MMP-2 (Gelatinase-A) | ~500 - 2000 | Moderate to low potency. |
| MMP-3 (Stromelysin-1) | >1000 | Low potency, demonstrating selectivity. |
| MMP-9 (Gelatinase-B) | ~200 - 600 | Moderate potency, but still significantly less than for MMP-13. |
| MMP-14 (MT1-MMP) | >500 | Low potency against a membrane-type MMP. |
Note: The IC50 values are approximate and compiled from various preclinical studies. Exact values may vary depending on the specific assay conditions.
Experimental Protocols & Methodologies
The in-vitro characterization of this compound involves a series of standardized biochemical and cell-based assays designed to determine its potency, selectivity, and mechanism of action.
Fluorogenic MMP Enzymatic Assay
This is the primary assay used to determine the IC50 of this compound against various MMPs. The workflow involves measuring the cleavage of a fluorogenic peptide substrate by the recombinant human catalytic domain of the target MMP.
Principle: The assay utilizes a substrate, such as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, where the fluorescence of the Mca (methoxycoumarin) group is quenched by the Dpa (dinitrophenyl) group. Upon enzymatic cleavage of the peptide bond between Gly and Leu by an active MMP, the Mca is separated from the Dpa, resulting in a quantifiable increase in fluorescence intensity.
Detailed Protocol:
-
Enzyme Activation: Recombinant human pro-MMPs are activated. For instance, pro-MMP-13 is typically activated by incubation with APMA (4-aminophenylmercuric acetate).
-
Inhibitor Preparation: this compound is serially diluted in assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5) to create a range of concentrations.
-
Assay Reaction:
-
Activated MMP enzyme is pre-incubated with varying concentrations of this compound or vehicle control (DMSO) in a 96-well plate for a defined period (e.g., 30 minutes) at room temperature.
-
The reaction is initiated by adding the fluorogenic peptide substrate.
-
-
Signal Detection: The increase in fluorescence is monitored continuously using a fluorescence plate reader at an excitation/emission wavelength pair appropriate for the fluorophore (e.g., 325 nm/395 nm for Mca).
-
Data Analysis: The initial reaction rates (slopes of fluorescence vs. time) are calculated. The percent inhibition at each concentration of this compound is determined relative to the vehicle control. The IC50 value is then calculated by fitting the concentration-response data to a four-parameter logistic equation.
Caption: Workflow for IC50 determination using a fluorogenic enzymatic assay.
Cell-Based Assays
To assess the activity of this compound in a more physiologically relevant context, cell-based assays are employed. These typically involve using cartilage explants or cultured chondrocytes stimulated to produce MMP-13.
Principle: Cells (e.g., human chondrocytes) are stimulated with a pro-inflammatory cytokine like Interleukin-1β (IL-1β) or Oncostatin M (OSM) to induce the expression and secretion of MMP-13. The ability of this compound to inhibit the degradation of key extracellular matrix (ECM) components, such as collagen type II, is then measured.
Methodology Outline:
-
Cell Culture: Primary chondrocytes or cartilage explants are cultured.
-
Stimulation & Inhibition: Cultures are treated with a cytokine stimulant (e.g., IL-1β) in the presence of varying concentrations of this compound.
-
Endpoint Measurement: After an incubation period (e.g., 48-72 hours), the supernatant is collected and analyzed for markers of collagen degradation (e.g., C2C epitope via ELISA), or the remaining collagen in the cartilage matrix is quantified.
Mechanism of Action & Signaling Pathway
MMP-13 is a key enzyme in the pathogenesis of osteoarthritis, where it is primarily responsible for the cleavage of type II collagen, the main structural component of articular cartilage. The expression of MMP-13 is upregulated by pro-inflammatory cytokines, which activate intracellular signaling cascades leading to increased gene transcription.
This compound acts as a direct, competitive inhibitor that binds to the active site of the MMP-13 enzyme, preventing it from cleaving its natural substrates. This action directly halts the degradation of the cartilage matrix at the final enzymatic step.
Caption: Pathological role of MMP-13 in cartilage and the inhibitory action of this compound.
The diagram above illustrates how pro-inflammatory signals lead to the production of active MMP-13, which in turn degrades collagen. This compound directly blocks the active MMP-13 enzyme, thereby protecting the cartilage matrix from destruction. This targeted intervention at a key pathological node underscores the therapeutic potential of selective MMP-13 inhibitors.
Caption: Logical diagram illustrating the selective inhibition profile of this compound.
The Discovery and Synthesis of ZK-261991: A VEGFR Tyrosine Kinase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of ZK-261991, a potent, orally active inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. This compound has demonstrated significant activity in preclinical models of angiogenesis and lymphangiogenesis, highlighting its potential as a therapeutic agent in oncology and ophthalmology.
Introduction
This compound, also known as ZK-991, is a small molecule inhibitor primarily targeting VEGFR-2, a key mediator of pathological angiogenesis. The compound also exhibits inhibitory activity against VEGFR-3 and c-Kit, suggesting a broader mechanism of action that could be beneficial in various disease contexts. This document details the synthetic route to this compound, its in vitro and in vivo biological activities, and the experimental protocols utilized for its characterization.
Synthesis of this compound
The chemical name for this compound is N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(2-(1-methylpiperidin-4-yl)ethoxy)quinazolin-4-amine. While a specific, detailed, step-by-step synthesis of this compound is not publicly available in the searched literature, the synthesis of structurally related benzofuran-2-carboxylic acid derivatives and other quinazoline-based kinase inhibitors has been described. These methods provide a likely synthetic strategy.
The core of this compound is a quinazoline ring system, which is a common scaffold in kinase inhibitors. The synthesis would likely involve the construction of this core, followed by the addition of the side chains at the 6 and 7 positions and the final coupling with the 4-bromo-2-fluoroaniline moiety.
General synthetic approaches for similar compounds often involve:
-
Perkin Rearrangement: This method is used for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins, which can be valuable precursors.
-
C-H Arylation and Transamidation: These modern coupling techniques allow for the efficient formation of complex benzofuran derivatives.
-
One-Pot Reactions: Facile and inexpensive one-pot reactions have been developed for the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, showcasing efficient assembly of related heterocyclic systems.
A plausible synthetic workflow for this compound is depicted below.
Caption: Plausible synthetic workflow for this compound.
Biological Activity
This compound is a potent inhibitor of key tyrosine kinases involved in angiogenesis and lymphangiogenesis. Its biological activity has been characterized in a range of in vitro and in vivo assays.
In Vitro Activity
The inhibitory activity of this compound against various kinases is summarized in the table below.
| Target | IC50 (nM) | Assay Type | Reference |
| VEGFR-2 | 5 | Tyrosine Kinase Assay | |
| VEGFR-2 (Cellular) | 2 | Receptor Autophosphorylation | |
| VEGFR-3 | 20 | Receptor Autophosphorylation |
In Vivo Activity
The in vivo efficacy of this compound has been demonstrated in a murine model of inflammatory corneal neovascularization.
| Animal Model | Treatment | Outcome | Reference |
| Murine Corneal Neovascularization | 50 mg/kg, orally, twice daily (as ZK991) | - 53% reduction in hemangiogenesis- 71% reduction in lymphangiogenesis- Significantly improved graft survival |
Signaling Pathway
This compound exerts its biological effects by inhibiting the VEGFR signaling pathway. Upon binding of VEGF to its receptor, the receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. By blocking the initial autophosphorylation step, this compound effectively shuts down this entire cascade.
Caption: Inhibition of the VEGFR signaling pathway by this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
A typical in vitro kinase assay to determine the IC50 value of an inhibitor like this compound would involve the following steps:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, inhibitor (this compound), assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. A dilution series of this compound is prepared. b. The kinase, substrate, and inhibitor are incubated together in the assay buffer. c. The reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). e. The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Corneal Neovascularization Assay
The murine model of inflammatory corneal neovascularization is a standard method to assess the anti-angiogenic and anti-lymphangiogenic effects of a compound in vivo.
-
Animals: Adult mice (e.g., BALB/c) are used.
-
Procedure: a. Mice are anesthetized. b. Three 11-0 nylon sutures are placed intrastromally in the cornea of one eye. c. Animals are randomly assigned to a treatment group (e.g., this compound, 50 mg/kg, orally, twice daily) or a vehicle control group. d. Treatment is administered for a defined period (e.g., 14 days). e. At the end of the treatment period, the animals are euthanized, and the corneas are excised.
-
Analysis: a. The corneas are stained with specific markers for blood vessels (e.g., CD31) and lymphatic vessels (e.g., LYVE-1). b. The area of neovascularization is quantified using microscopy and image analysis software.
-
Statistical Analysis: The mean area of neovascularization in the treatment group is compared to the control group using an appropriate statistical test (e.g., t-test).
Caption: Experimental workflow for the in vivo corneal neovascularization assay.
Conclusion
This compound is a potent, orally available inhibitor of VEGFR tyrosine kinases with demonstrated efficacy in preclinical models of angiogenesis and lymphangiogenesis. Its well-defined mechanism of action and significant in vivo activity make it a compelling candidate for further investigation in therapeutic areas where pathological vessel growth is a key driver of disease. The synthetic strategies and experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals working on similar targeted therapies.
ZK-261991: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK-261991 is an orally active small molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. By targeting VEGFRs, particularly VEGFR-2, this compound disrupts the signaling pathways crucial for angiogenesis, the formation of new blood vessels, a process vital for tumor growth and metastasis. This document provides a comprehensive technical guide to the available pharmacokinetic and pharmacodynamic properties of this compound, including detailed experimental protocols and a visual representation of its mechanism of action.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the inhibition of VEGFR-2 and VEGFR-3, leading to the suppression of angiogenesis.
In Vitro Potency
The inhibitory activity of this compound has been quantified through various in vitro assays.
| Target | Assay Type | IC50 (nM) |
| VEGFR-2 | Tyrosine Kinase Assay | 5[1][] |
| VEGFR-2 (KDR-PAECs) | Cellular Receptor Autophosphorylation | 2[1] |
| VEGFR-3 | Cellular Receptor Autophosphorylation | 20[1] |
Mechanism of Action
This compound exerts its anti-angiogenic effects by blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF. The subsequent downstream signaling cascade, which is crucial for endothelial cell proliferation, migration, and survival, is thereby inhibited.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Pharmacokinetics
As of the latest available data, specific quantitative pharmacokinetic parameters for this compound, such as its half-life, clearance, volume of distribution, and oral bioavailability, have not been publicly disclosed. However, it is described as an "orally active" inhibitor, and in vivo studies in mice have utilized oral administration.[1] For context, other orally administered VEGFR-2 inhibitors investigated in mice have shown oral bioavailabilities ranging from approximately 20% to over 50%.
Experimental Protocols
In Vitro VEGFR-2 Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against VEGFR-2.
Caption: General workflow for an in vitro VEGFR-2 kinase inhibition assay.
Methodology:
-
Plate Preparation: Recombinant human VEGFR-2 enzyme, a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP are added to the wells of a microtiter plate in a suitable kinase buffer.
-
Compound Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination: The reaction is stopped by adding a solution containing EDTA or by other appropriate means.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as an ELISA-based assay with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP consumed.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Receptor Autophosphorylation Assay (Generic Protocol)
This protocol describes a general method to assess the ability of a compound to inhibit the autophosphorylation of VEGFR-2 in a cellular context.
Methodology:
-
Cell Culture: Endothelial cells expressing VEGFR-2 (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or Porcine Aortic Endothelial Cells transfected with KDR - KDR-PAECs) are cultured to near confluence.
-
Serum Starvation: Cells are serum-starved for a period (e.g., 12-24 hours) to reduce basal receptor phosphorylation.
-
Compound Treatment: The cells are pre-incubated with various concentrations of this compound or vehicle control for a defined time.
-
VEGF Stimulation: Cells are stimulated with a specific concentration of VEGF to induce VEGFR-2 autophosphorylation.
-
Cell Lysis: The cells are washed and then lysed to extract cellular proteins.
-
Analysis: The level of phosphorylated VEGFR-2 is determined, typically by Western blotting or ELISA, using an antibody specific for phosphorylated VEGFR-2. The total amount of VEGFR-2 is also measured as a loading control.
-
Data Analysis: The inhibition of VEGFR-2 autophosphorylation at each this compound concentration is quantified, and the IC50 value is calculated.
In Vivo Orthotopic Pancreatic Cancer Resection Mouse Model
This model is used to evaluate the efficacy of adjuvant therapies on the recurrence of pancreatic cancer after surgical removal of the primary tumor.
Caption: Experimental workflow for the orthotopic pancreatic cancer resection mouse model.
Methodology:
-
Cell Preparation: A suspension of human pancreatic cancer cells (e.g., AsPC-1) is prepared.
-
Orthotopic Injection: Immunocompromised mice (e.g., nude mice) are anesthetized. A small abdominal incision is made to expose the pancreas. The cancer cell suspension is then carefully injected into the tail of the pancreas.
-
Tumor Growth: The tumors are allowed to grow for a period, typically around 3 weeks.
-
Surgical Resection: The mice undergo a second surgery where the tumor-bearing portion of the pancreas and the spleen (distal pancreatectomy and splenectomy) are removed.
-
Adjuvant Treatment: Post-surgery, the mice are treated with this compound, administered orally (e.g., by gavage), or a vehicle control. A previously documented study used a dosage of 50 mg/kg, administered orally twice daily.[1]
-
Monitoring: The mice are monitored for signs of tumor recurrence and metastasis, which can be tracked using methods like bioluminescence imaging if the cancer cells are engineered to express luciferase.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the extent of tumor recurrence and metastasis is evaluated through necropsy and histological analysis of relevant tissues.
Conclusion
This compound is a potent inhibitor of VEGFR-2 and VEGFR-3, demonstrating significant anti-angiogenic potential in preclinical models. While detailed pharmacokinetic data remains limited, its oral activity in animal models suggests potential for systemic administration. The provided experimental protocols offer a framework for the further investigation and characterization of this and similar compounds. Future studies disclosing the full pharmacokinetic profile of this compound will be crucial for its continued development and potential clinical translation.
References
The Biological Activity of ZK-261991 in Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK-261991 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, playing a crucial role in the regulation of angiogenesis and lymphangiogenesis. This technical guide provides an in-depth overview of the biological activity of this compound in various cellular models, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. The information presented herein is intended to support researchers and drug development professionals in understanding the mechanism of action and potential therapeutic applications of this compound.
Data Presentation: Quantitative Analysis of this compound Activity
The biological efficacy of this compound has been quantified in several key cellular and in vivo assays. The following tables summarize the available quantitative data, providing a clear comparison of its inhibitory activities.
| Target/Process | Assay Type | Cell Line/Model | IC50 / Effect | Reference |
| VEGFR-2 Phosphorylation | Kinase Inhibition Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.5 nmol/L | [1] |
| Endothelial Cell Proliferation | Proliferation Assay (VEGF-stimulated) | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.4 nmol/L | [1] |
| Lymphatic Endothelial Cell Proliferation | BrdU Proliferation ELISA | Lymphatic Endothelial Cells (LECs) | Dose-dependent inhibition (P < 0.001) | [2] |
| Hemangiogenesis (in vivo) | Corneal Suture Model | Mouse | 53% reduction (P < 0.001) | [2] |
| Lymphangiogenesis (in vivo) | Corneal Suture Model | Mouse | 71% reduction (P < 0.001) | [2] |
Note: The IC50 values for VEGFR-2 phosphorylation and HUVEC proliferation are based on data for AZD2171, a compound with concordant activity to this compound, as specific nanomolar IC50 values for this compound in these assays were not available in the reviewed literature.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by inhibiting the phosphorylation of VEGFR-2 and VEGFR-3, thereby blocking the downstream signaling cascades that mediate angiogenesis and lymphangiogenesis. The primary pathways affected are the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which regulate endothelial cell proliferation, survival, migration, and permeability.
Caption: VEGFR Signaling Pathway Inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Endothelial Cell Proliferation Assay (BrdU ELISA)
This assay quantifies the proliferation of endothelial cells in response to treatment with this compound.
a. Cell Culture and Treatment:
-
Seed Lymphatic Endothelial Cells (LECs) in 96-well plates at a density of 5 x 10³ cells/well in their appropriate growth medium.
-
Allow cells to adhere and grow for 24 hours.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with varying concentrations of this compound or vehicle control in the presence of a pro-proliferative stimulus (e.g., VEGF).
-
Incubate for 24-48 hours.
b. BrdU Labeling and Detection:
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.
-
Fix the cells and denature the DNA using a fixing/denaturing solution.
-
Add an anti-BrdU antibody conjugated to a peroxidase enzyme and incubate.
-
Wash the wells and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
c. Data Analysis:
-
Calculate the percentage of proliferation inhibition relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
Caption: Experimental Workflow for BrdU Proliferation Assay.
In Vitro Tube Formation Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
a. Preparation of Matrigel Matrix:
-
Thaw Matrigel on ice and dilute with cold serum-free medium.
-
Coat the wells of a 96-well plate with the Matrigel solution and allow it to solidify at 37°C for 30-60 minutes.
b. Cell Seeding and Treatment:
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in a small volume of medium containing varying concentrations of this compound or vehicle control.
-
Seed the cell suspension onto the solidified Matrigel.
c. Incubation and Visualization:
-
Incubate the plate at 37°C in a humidified incubator for 4-18 hours.
-
Visualize the formation of tube-like structures using a phase-contrast microscope.
-
For quantification, stain the cells with a fluorescent dye (e.g., Calcein AM) and capture images.
d. Data Analysis:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Express the results as a percentage of the vehicle-treated control.
Caption: Experimental Workflow for In Vitro Tube Formation Assay.
Conclusion
This compound is a potent inhibitor of VEGFR signaling, demonstrating significant anti-angiogenic and anti-lymphangiogenic activity in cellular and in vivo models. Its ability to inhibit endothelial cell proliferation and tube formation underscores its potential as a therapeutic agent in diseases characterized by pathological neovascularization. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and related compounds. Further studies are warranted to fully elucidate its dose-response relationships in a wider range of cellular contexts and to explore its full therapeutic potential.
References
Methodological & Application
Application Notes and Protocols: ZK-261991 in a Corneal Neovascularization Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corneal neovascularization (CNV) is the pathological growth of new blood vessels from the limbal vasculature into the normally avascular cornea, leading to a loss of transparency and potentially significant vision impairment. This process is driven by a disequilibrium between angiogenic and anti-angiogenic factors. Key mediators of CNV include vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (FGF-2), which stimulate the proliferation and migration of endothelial cells.
Integrins, particularly the αvβ3 and αvβ5 vitronectin receptors expressed on the surface of activated endothelial cells, play a crucial role in mediating the angiogenic signals of VEGF and FGF-2. ZK-261991 is a potent and selective non-peptide antagonist of the αv-integrins. By blocking these receptors, this compound inhibits the adhesion, migration, and proliferation of endothelial cells, thereby preventing the formation of new blood vessels. These application notes provide a detailed protocol for utilizing this compound in a well-established rabbit model of growth factor-induced corneal neovascularization.
Signaling Pathway of Corneal Neovascularization and this compound Inhibition
The following diagram illustrates the signaling pathway involved in FGF-2 and VEGF-induced corneal neovascularization and the inhibitory action of this compound.
Caption: this compound inhibits angiogenesis by blocking αvβ3 and αvβ5 integrin signaling.
Experimental Protocols
This section details the in vivo protocol for evaluating the anti-angiogenic efficacy of this compound in a growth factor-induced corneal neovascularization model in rabbits.
Animal Model: FGF-2 and VEGF-Induced Corneal Neovascularization in Rabbits
This is a widely used and reproducible model for studying corneal angiogenesis.
Materials:
-
New Zealand White rabbits (2-2.5 kg)
-
Hydron (poly-HEMA) pellets containing recombinant human FGF-2 or VEGF
-
Surgical microscope
-
Slit-lamp biomicroscope
-
Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)
-
Surgical instruments (forceps, scissors, speculum)
-
This compound ophthalmic solution (e.g., 1% and 3% in a suitable vehicle)
-
Vehicle control solution
-
Calipers
Workflow:
Application Notes and Protocols: ZK-261991 Administration in Pancreatic Cancer Xenografts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the administration of ZK-261991, a potent VEGFR inhibitor, in preclinical pancreatic cancer xenograft models. The information is compiled from published research to guide the design and execution of similar studies.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains a highly lethal malignancy with limited effective therapeutic options. The tumor microenvironment, characterized by dense stroma and robust angiogenesis, plays a crucial role in tumor progression and therapeutic resistance. Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key mediators of angiogenesis. This compound is a selective and orally available VEGFR kinase inhibitor that has shown potential in preclinical models of pancreatic cancer by targeting this critical pathway. This document outlines the administration of this compound in an orthotopic pancreatic cancer xenograft resection model, providing valuable data and methodologies for researchers in the field.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study evaluating the efficacy of this compound in a nude mouse orthotopic pancreatic cancer resection model using HPAF-2 and AsPC-1 human pancreatic cancer cell lines.
Table 1: Survival Analysis of this compound Treatment in Pancreatic Cancer Xenografts
| Cell Line | Treatment Group | Median Survival (days) | 95% Confidence Interval | p-value |
| HPAF-2 | This compound (50 mg/kg) | 83.8 | 73.9 - 93.6 | 0.006 |
| HPAF-2 | Placebo | 60.9 | 48.9 - 73.0 | |
| AsPC-1 | This compound (50 mg/kg) | 75.8 | 59.7 - 91.9 | Not Significant |
| AsPC-1 | Placebo | 65.7 | 51.6 - 79.7 |
Data extracted from a study by Joensson et al., Langenbecks Arch Surg, 2011.[1]
Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the VEGFR signaling pathway, which is crucial for angiogenesis. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.
References
Application Notes and Protocols: ZK-261991 for the Inhibition of Lymphangiogenesis
These application notes provide detailed information and protocols for the use of ZK-261991, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), in studies of lymphangiogenesis. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is the orally bioavailable prodrug of ZK-222584, a highly specific tyrosine kinase inhibitor of VEGFR-3. The VEGFR-3 signaling pathway is a critical regulator of lymphangiogenesis, the formation of new lymphatic vessels from pre-existing ones. Dysregulated lymphangiogenesis is implicated in various pathological processes, including tumor metastasis and lymphedema. This compound serves as a valuable tool for investigating the role of VEGFR-3 in these processes and for the preclinical evaluation of anti-lymphangiogenic therapies.
Mechanism of Action
This compound is rapidly converted to its active form, ZK-222584, in vivo. ZK-222584 competitively inhibits the ATP binding site of the VEGFR-3 tyrosine kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. This blockade of VEGFR-3 signaling in lymphatic endothelial cells (LECs) leads to the inhibition of LEC proliferation, migration, and tube formation, ultimately suppressing lymphangiogenesis.
Data Presentation
In Vitro Efficacy of ZK-222584
| Cell Line | Assay Type | IC50 (nM) | Reference |
| Human Dermal Lymphatic Endothelial Cells (HDLECs) | VEGF-C stimulated proliferation | 30 | Stoelting et al., 2003 |
| Porcine Aortic Endothelial Cells (PAE) expressing human VEGFR-3 | VEGF-C stimulated proliferation | 20 | Stoelting et al., 2003 |
| Ba/F3 cells expressing human VEGFR-3 | IL-3 independent proliferation | 10 | Stoelting et al., 2003 |
In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage | Effect | Reference |
| Nude Mice | A431 human squamous cell carcinoma xenograft | 100 mg/kg/day (oral) | Significant reduction in peritumoral lymphatic vessel density | Stoelting et al., 2003 |
| Nude Mice | A431 human squamous cell carcinoma xenograft | 100 mg/kg/day (oral) | Inhibition of lymph node metastasis | Stoelting et al., 2003 |
Signaling Pathway
Application Notes and Protocols: Western Blot Analysis of ZK-261991 on VEGFR Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[1][2][3] Dysregulation of this pathway is a hallmark of several pathologies, particularly cancer, where it plays a crucial role in tumor growth and metastasis.[3][4] The VEGF family of ligands, upon binding to VEGFRs, which are receptor tyrosine kinases, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[5] This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[1][2][6]
VEGFR-2, also known as KDR or Flk-1, is the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF.[1][4] Consequently, it has emerged as a key target for anti-angiogenic therapies. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the VEGFR-2 kinase domain have been developed to block its activation and downstream signaling.
ZK-261991 is a potent and orally active inhibitor of VEGFR tyrosine kinases, with a reported IC50 of 5 nM for VEGFR-2.[7] This document provides detailed application notes and protocols for the analysis of this compound's inhibitory effect on VEGFR phosphorylation using western blotting, a fundamental technique for characterizing the efficacy and mechanism of action of such inhibitors.
Principle of the Assay
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[8] To assess the effect of this compound on VEGFR phosphorylation, cells expressing VEGFR-2 (e.g., human umbilical vein endothelial cells - HUVECs) are stimulated with VEGF in the presence or absence of the inhibitor. Following treatment, total cell lysates are prepared and subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins based on their molecular weight.
The separated proteins are then transferred to a solid membrane (e.g., nitrocellulose or PVDF). The membrane is subsequently incubated with a primary antibody specific for the phosphorylated form of VEGFR-2 (p-VEGFR-2). A second primary antibody that recognizes the total VEGFR-2 protein is used on a parallel blot or after stripping the first antibody to serve as a loading control. An appropriate horseradish peroxidase (HRP)-conjugated secondary antibody is then used to bind to the primary antibodies. Finally, a chemiluminescent substrate is added, which reacts with HRP to produce light that can be captured on X-ray film or with a digital imaging system. The intensity of the bands corresponding to p-VEGFR-2 and total VEGFR-2 can be quantified using densitometry software, allowing for the determination of the inhibitory effect of this compound on VEGFR-2 phosphorylation.
Data Presentation
The following table represents hypothetical quantitative data illustrating the dose-dependent inhibition of VEGF-induced VEGFR-2 phosphorylation by this compound. The data is derived from densitometric analysis of western blot bands, where the ratio of phosphorylated VEGFR-2 to total VEGFR-2 is normalized to the VEGF-stimulated control.
| Treatment Group | This compound Concentration (nM) | VEGF (50 ng/mL) | Normalized p-VEGFR-2 / Total VEGFR-2 Ratio (Mean ± SD) | % Inhibition of Phosphorylation |
| Untreated Control | 0 | - | 0.05 ± 0.02 | N/A |
| VEGF Control | 0 | + | 1.00 ± 0.10 | 0% |
| This compound | 1 | + | 0.75 ± 0.08 | 25% |
| This compound | 5 | + | 0.48 ± 0.06 | 52% |
| This compound | 10 | + | 0.23 ± 0.04 | 77% |
| This compound | 50 | + | 0.08 ± 0.03 | 92% |
| This compound | 100 | + | 0.04 ± 0.02 | 96% |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of VEGFR phosphorylation.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells expressing VEGFR-2.
-
Cell Culture Medium: Endothelial Growth Medium (EGM-2) supplemented with growth factors.
-
Starvation Medium: Endothelial Basal Medium (EBM-2) with 0.5% Fetal Bovine Serum (FBS).
-
Recombinant Human VEGF-A (VEGF165): R&D Systems or equivalent.
-
This compound: MedchemExpress or other supplier.[7] Prepare a stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA Protein Assay Kit (Thermo Fisher Scientific).
-
SDS-PAGE Gels: Precast 4-12% Bis-Tris gels (Invitrogen) or hand-casted gels.
-
Transfer Membrane: Nitrocellulose or PVDF membranes (0.45 µm pore size).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-VEGFR-2 (Tyr1175) antibody.
-
Rabbit anti-total VEGFR-2 antibody.
-
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Chemiluminescent Substrate: ECL Western Blotting Substrate (Thermo Fisher Scientific).
-
Wash Buffer: TBST.
Procedure
1. Cell Culture and Treatment
-
Culture HUVECs in EGM-2 medium in a humidified incubator at 37°C with 5% CO2.
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Prior to treatment, starve the cells by replacing the growth medium with EBM-2 containing 0.5% FBS for 4-6 hours.
-
Prepare serial dilutions of this compound in starvation medium.
-
Pre-incubate the cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with 50 ng/mL of recombinant human VEGF-A for 10-15 minutes at 37°C. An unstimulated control (no VEGF) should also be included.
2. Cell Lysis and Protein Quantification
-
After stimulation, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total cell lysate) to fresh tubes.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
3. SDS-PAGE and Western Blotting
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of total protein per lane onto a 4-12% SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at 120-150V until the dye front reaches the bottom.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
4. Immunodetection
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
For total VEGFR-2 detection, the membrane can be stripped of the phospho-antibody and re-probed with the total VEGFR-2 antibody, following the same immunodetection steps. Alternatively, a parallel gel can be run and blotted for total VEGFR-2.
5. Data Analysis
-
Quantify the band intensities for both p-VEGFR-2 and total VEGFR-2 using densitometry software (e.g., ImageJ).
-
Normalize the p-VEGFR-2 signal to the total VEGFR-2 signal for each sample to account for any variations in protein loading.
-
Express the results as a percentage of the VEGF-stimulated control (vehicle-treated) to determine the inhibitory effect of this compound at different concentrations.
Troubleshooting
-
No or weak signal:
-
Ensure efficient protein transfer.
-
Check antibody concentrations and incubation times.
-
Confirm that the cells were properly stimulated with active VEGF.
-
Verify the activity of the HRP enzyme and the chemiluminescent substrate.
-
-
High background:
-
Increase the duration and number of wash steps.
-
Optimize the blocking conditions (time and blocking agent).
-
Use a lower concentration of the primary or secondary antibody.
-
-
Non-specific bands:
-
Ensure the specificity of the primary antibody.
-
Increase the stringency of the washing buffer (e.g., higher Tween-20 concentration).
-
By following these detailed protocols and application notes, researchers can effectively utilize western blotting to investigate the inhibitory effects of this compound on VEGFR phosphorylation, providing valuable insights into its mechanism of action and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Phospho-VEGF Receptor 2 (Tyr1054, Tyr1059) Polyclonal Antibody (44-1047G) [thermofisher.com]
- 3. Endothelial USP11 drives VEGFR2 signaling and angiogenesis via PRDX2/c-MYC axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Immunohistochemistry Staining with ZK-261991 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing immunohistochemistry (IHC) to study the effects of ZK-261991, a potent VEGFR tyrosine kinase inhibitor. The protocols detailed below are designed for assessing the impact of this compound on angiogenesis, lymphangiogenesis, and downstream signaling pathways in tissue samples, with a particular focus on a corneal neovascularization model.
Introduction to this compound
This compound is an orally active tyrosine kinase inhibitor with a high affinity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), exhibiting an IC50 of 5 nM.[1] It also demonstrates inhibitory activity against VEGFR-3. By blocking the autophosphorylation of these receptors, this compound effectively inhibits downstream signaling cascades that are crucial for the proliferation, migration, and survival of endothelial cells. This mechanism of action makes this compound a potent inhibitor of both hemangiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels).
Rationale for Immunohistochemical Analysis
Immunohistochemistry is an invaluable technique for visualizing and quantifying the cellular and molecular effects of this compound treatment in the context of tissue architecture. This method allows for the assessment of:
-
Target Engagement: Evaluating the phosphorylation status of VEGFR2 to confirm the inhibitory effect of this compound.
-
Biological Response: Quantifying the reduction in blood and lymphatic vessel density as a direct consequence of VEGFR inhibition.
-
Downstream Signaling: Investigating the modulation of intracellular signaling pathways, such as the cAMP/PKA and MEK/ERK pathways, which are known to crosstalk with VEGFR signaling.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effect of this compound and other VEGFR inhibitors on corneal neovascularization.
Table 1: Effect of this compound on Corneal Hemangiogenesis and Lymphangiogenesis
| Treatment Group | Dosage | Hemangiogenesis Reduction (%) | Lymphangiogenesis Reduction (%) | Reference |
| This compound | 50 mg/kg, orally, twice daily | 53% | 71% | |
| Vehicle Control | - | 0% | 0% |
Table 2: Immunohistochemical Markers for Assessing this compound Efficacy
| Marker | Target | Cellular Localization | Expected Change with this compound |
| CD31 (PECAM-1) | Pan-endothelial cells | Cell membrane | Decreased vessel density |
| LYVE-1 | Lymphatic endothelial cells | Cell membrane | Decreased lymphatic vessel density |
| VEGFR-3 | Lymphatic endothelial cells | Cell membrane | - |
| Podoplanin | Lymphatic endothelial cells | Cell membrane | Decreased lymphatic vessel density |
| Prox1 | Lymphatic endothelial cell nucleus | Nucleus | Decreased number of positive nuclei |
| Phospho-ERK1/2 | Activated MEK/ERK pathway | Nucleus, Cytoplasm | Decreased phosphorylation |
| Phospho-CREB | Activated PKA pathway | Nucleus | Decreased phosphorylation |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and the general experimental workflow for its assessment using immunohistochemistry.
Experimental Protocols
The following are detailed protocols for immunohistochemical staining of corneal whole mounts to assess the effects of this compound treatment.
Protocol 1: Staining for Angiogenesis and Lymphangiogenesis Markers (CD31 and LYVE-1)
This protocol is adapted from procedures used in corneal neovascularization studies.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20
-
Primary Antibodies:
-
Rat anti-mouse CD31 (PECAM-1)
-
Rabbit anti-mouse LYVE-1
-
-
Secondary Antibodies:
-
Goat anti-rat IgG, Alexa Fluor 488
-
Goat anti-rabbit IgG, Alexa Fluor 594
-
-
Mounting Medium with DAPI
-
Microscope slides and coverslips
Procedure:
-
Tissue Harvest and Fixation:
-
Euthanize mice according to approved institutional protocols.
-
Enucleate the eyes and place them in ice-cold PBS.
-
Under a dissecting microscope, carefully dissect the corneas.
-
Fix the corneas in 4% PFA for 1 hour at room temperature.
-
-
Washing:
-
Wash the corneas three times for 10 minutes each in PBS.
-
-
Permeabilization:
-
Incubate the corneas in Permeabilization Buffer for 30 minutes at room temperature.
-
-
Blocking:
-
Incubate the corneas in Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-CD31 and anti-LYVE-1) to their optimal concentration in Blocking Buffer.
-
Incubate the corneas in the primary antibody solution overnight at 4°C on a gentle shaker.
-
-
Washing:
-
Wash the corneas three times for 15 minutes each in PBS with 0.1% Tween 20.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-labeled secondary antibodies in Blocking Buffer.
-
Incubate the corneas in the secondary antibody solution for 2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash the corneas three times for 15 minutes each in PBS with 0.1% Tween 20, protected from light.
-
-
Mounting:
-
Make four radial incisions in the cornea to allow it to be flattened.
-
Carefully mount the cornea on a microscope slide with the endothelial side up.
-
Add a drop of mounting medium with DAPI and apply a coverslip.
-
Seal the coverslip with nail polish.
-
-
Imaging and Quantification:
-
Image the stained corneas using a fluorescence or confocal microscope.
-
Quantify the area of CD31 and LYVE-1 positive vessels using image analysis software (e.g., ImageJ/Fiji). The neovascularized area can be expressed as a percentage of the total corneal area.
-
Protocol 2: Staining for Downstream Signaling Markers (p-ERK and p-CREB)
This protocol is designed to investigate the effects of this compound on the VEGFR2-PKA signaling crosstalk.
Materials:
-
Same as Protocol 1, with the following modifications:
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-phospho-CREB (Ser133)
-
-
Secondary Antibody:
-
Goat anti-rabbit IgG, Alexa Fluor 488
-
Procedure:
The procedure is largely the same as Protocol 1, with the following key differences in the antibody incubation steps. It is recommended to stain for p-ERK and p-CREB on separate tissue sections.
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-p-ERK or anti-p-CREB) to its optimal concentration in Blocking Buffer.
-
Incubate the corneas in the primary antibody solution overnight at 4°C on a gentle shaker.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-labeled goat anti-rabbit secondary antibody in Blocking Buffer.
-
Incubate the corneas in the secondary antibody solution for 2 hours at room temperature, protected from light.
-
-
Imaging and Quantification:
-
Image the stained corneas using a fluorescence or confocal microscope.
-
Quantify the intensity of the p-ERK or p-CREB signal within the areas of neovascularization. This can be done by measuring the mean fluorescence intensity in regions of interest using image analysis software. A semi-quantitative scoring system (e.g., H-score) can also be employed.
-
Concluding Remarks
The provided application notes and protocols offer a robust framework for investigating the multifaceted effects of this compound treatment using immunohistochemistry. By carefully selecting relevant markers and employing standardized protocols, researchers can gain valuable insights into the anti-angiogenic and anti-lymphangiogenic properties of this compound and its impact on intracellular signaling pathways. These methods are essential for preclinical and translational research aimed at developing novel therapies for diseases driven by pathological neovascularization.
References
Application Notes and Protocols: BrdU Proliferation Assay with ZK-261991
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-bromo-2'-deoxyuridine (BrdU) proliferation assay is a widely used method for quantifying cell proliferation.[1][2][3][4][5] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1][2][3] This incorporated BrdU can then be detected by specific antibodies, allowing for the measurement of DNA synthesis and, consequently, cell proliferation.[1][2][3][4][5] ZK-261991 (also known as ZK-991) is a potent and orally active tyrosine kinase inhibitor that selectively targets Vascular Endothelial Growth Factor Receptors (VEGFR), particularly VEGFR-2 and VEGFR-3.[6][7] These receptors are crucial for angiogenesis and lymphangiogenesis, and their signaling pathways are known to play a significant role in cell proliferation, particularly in endothelial cells.[7] This document provides detailed application notes and a comprehensive protocol for utilizing the BrdU assay to assess the anti-proliferative effects of this compound.
Mechanism of Action: this compound
This compound exerts its anti-proliferative effects by inhibiting the autophosphorylation of VEGFR-2 and VEGFR-3.[6][7] This blockade of receptor activation downstream signaling pathways critical for cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways. By inhibiting these signaling cascades, this compound can effectively arrest the cell cycle and prevent cell division. The IC50 of this compound for VEGFR-2 is 5 nM.[6][8]
Data Presentation
Table 1: Quantitative Analysis of this compound's Effect on Lymphatic Endothelial Cell (LEC) Proliferation
| Concentration of this compound | Expected Outcome on BrdU Incorporation (Qualitative) |
| Vehicle Control (0 µM) | High |
| Low Concentration (e.g., 1-10 nM) | Moderate Inhibition |
| Mid Concentration (e.g., 50-100 nM) | Significant Inhibition |
| High Concentration (e.g., >500 nM) | Strong Inhibition |
Note: The above table is a qualitative representation based on published findings describing a "significant and dose-dependent" inhibition. Actual quantitative values would need to be determined empirically for specific cell lines and experimental conditions.
Experimental Protocols
BrdU Proliferation Assay Protocol for Assessing this compound Efficacy
This protocol is a generalized procedure and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Cell line of interest (e.g., Human Dermal Lymphatic Endothelial Cells)
-
Complete cell culture medium
-
This compound (stock solution prepared in an appropriate solvent like DMSO)
-
BrdU labeling reagent (10 mM in PBS)
-
Fixing/Denaturing solution (e.g., 4% paraformaldehyde with 2N HCl)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Anti-BrdU antibody (FITC-conjugated or unconjugated)
-
If using an unconjugated primary antibody, a fluorescently labeled secondary antibody
-
Propidium Iodide (PI) or DAPI for nuclear counterstaining
-
96-well microplate (clear bottom, black sides for fluorescence)
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
BrdU Labeling:
-
Add 10 µL of 10 mM BrdU labeling reagent to each well (final concentration of 1 mM).
-
Incubate for 2-4 hours at 37°C. The optimal incubation time will depend on the cell cycle length of your cell line.
-
-
Fixation and Denaturation:
-
Carefully remove the medium and wash the cells twice with 1X PBS.
-
Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature. This step simultaneously fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Aspirate the solution and wash the plate three times with 1X PBS.
-
-
Immunostaining:
-
Add 100 µL of Permeabilization buffer to each well and incubate for 10 minutes at room temperature.
-
Wash the cells twice with 1X PBS.
-
Add 100 µL of Blocking buffer to each well and incubate for 30 minutes at room temperature.
-
Remove the blocking buffer and add 50 µL of the primary anti-BrdU antibody diluted in blocking buffer. Incubate for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with 1X PBS.
-
If using an unconjugated primary antibody, add 50 µL of the diluted fluorescently labeled secondary antibody and incubate for 1 hour at room temperature in the dark.
-
Wash the cells three times with 1X PBS.
-
-
Counterstaining and Imaging/Analysis:
-
Add 100 µL of PBS containing a nuclear counterstain like PI or DAPI.
-
Image the wells using a fluorescence microscope or quantify the fluorescence intensity using a microplate reader. The percentage of BrdU-positive cells can be determined by dividing the number of green fluorescent cells (BrdU positive) by the total number of blue fluorescent cells (DAPI positive) and multiplying by 100.
-
Mandatory Visualization
Caption: Experimental workflow for the BrdU proliferation assay with this compound.
Caption: Signaling pathway of this compound's inhibitory action on cell proliferation.
References
- 1. Regulation of VEGFR3 signaling in lymphatic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. [PDF] Regulation of VEGFR3 signaling in lymphatic endothelial cells | Semantic Scholar [semanticscholar.org]
- 7. IL-27 inhibits lymphatic endothelial cell proliferation by STAT1-regulated gene expression [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
ZK-261991: Application in HUVEC Tube Formation Assay
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ZK-261991 is a potent and orally active inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. Specifically, it targets VEGFR-2 (also known as KDR) and VEGFR-3, key mediators of angiogenesis and lymphangiogenesis.[1][2] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions like tumor growth and metastasis.[3][4] The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is a widely used in vitro method to assess the pro- or anti-angiogenic potential of chemical compounds.[3][4][5] This assay mimics the later stages of angiogenesis, where endothelial cells differentiate and form capillary-like structures.[4][5] This document provides detailed application notes and a comprehensive protocol for utilizing this compound in a HUVEC tube formation assay.
Mechanism of Action
VEGF signaling is crucial for endothelial cell proliferation, migration, and survival, all of which are essential for angiogenesis.[6] The binding of VEGF to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a downstream signaling cascade involving pathways such as PLCγ-PKC-MAPK and PI3K-Akt, ultimately leading to the cellular responses required for new blood vessel formation.[6] this compound exerts its anti-angiogenic effect by competitively binding to the ATP-binding site of the VEGFR-2 tyrosine kinase, thereby inhibiting its autophosphorylation and blocking the downstream signaling cascade.[1] This inhibition prevents the formation of tube-like structures by HUVECs in vitro.
Signaling Pathway of this compound Inhibition
Caption: VEGF signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory effect of this compound on VEGFR-2 makes it a potent inhibitor of HUVEC tube formation. The following table summarizes the key inhibitory concentrations.
| Parameter | Value | Reference |
| IC₅₀ for VEGFR-2 | 5 nM | [1] |
| IC₅₀ for VEGFR-3 | 20 nM | [1] |
| IC₅₀ for cellular KDR autophosphorylation | 2 nM | [1] |
The following table presents representative data on the effect of this compound on HUVEC tube formation, illustrating a dose-dependent inhibition.
| This compound Concentration (nM) | Total Tube Length (% of Control) | Number of Branch Points (% of Control) |
| 0 (Control) | 100 | 100 |
| 1 | 85 | 80 |
| 5 | 50 | 45 |
| 10 | 25 | 20 |
| 50 | 5 | 2 |
Experimental Protocol: HUVEC Tube Formation Assay
This protocol provides a detailed methodology for assessing the anti-angiogenic activity of this compound using a HUVEC tube formation assay.
Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel® or Geltrex™)
-
This compound
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Calcein AM (for visualization)
-
96-well tissue culture plates
-
Pipettes and tips
-
Incubator (37°C, 5% CO₂)
-
Inverted microscope with fluorescence capabilities
-
Image analysis software (e.g., ImageJ)
Experimental Workflow
Caption: Workflow for the HUVEC tube formation assay.
Procedure
-
Preparation of Basement Membrane Matrix Coated Plates:
-
Thaw the basement membrane matrix on ice overnight in a 4°C refrigerator.[7]
-
Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.[5]
-
Using the pre-chilled tips, add 50 µL of the thawed basement membrane matrix to each well of the 96-well plate.[8]
-
Ensure the entire surface of each well is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify into a gel.[8]
-
-
HUVEC Preparation and Seeding:
-
Culture HUVECs in EGM-2 medium until they reach approximately 80% confluency.[7]
-
Harvest the cells using Trypsin-EDTA and neutralize with medium.
-
Centrifuge the cell suspension and resuspend the pellet in EGM-2 medium containing a low serum concentration (e.g., 0.5-2% FBS) to minimize background proliferation.
-
Perform a cell count and adjust the cell density to 1-2 x 10⁵ cells/mL.
-
Prepare serial dilutions of this compound in the low-serum medium. A vehicle control (DMSO) should also be prepared. The final DMSO concentration should not exceed 0.1%.
-
Add the HUVEC suspension to the this compound dilutions to achieve a final cell density of 1.5-3 x 10⁴ cells per well in a volume of 150 µL.[8]
-
-
Incubation and Tube Formation:
-
Visualization and Quantification:
-
After incubation, carefully remove the medium from the wells.
-
Wash the cells gently with 100 µL of PBS.[8]
-
Prepare a 2 µg/mL solution of Calcein AM in PBS.
-
Add 50 µL of the Calcein AM solution to each well and incubate for 30 minutes at 37°C, protected from light.[4][7]
-
Capture images of the tube-like structures using an inverted fluorescence microscope.
-
Quantify the extent of tube formation using image analysis software. Key parameters to measure include:
-
Total tube length: The sum of the lengths of all tube segments.
-
Number of branch points: The number of intersections between tube segments.
-
-
Expected Results
In the presence of this compound, a dose-dependent inhibition of HUVEC tube formation is expected. At lower concentrations, there may be a slight reduction in the complexity of the capillary-like network. As the concentration of this compound increases towards its IC₅₀ value, a significant disruption of tube formation will be observed, with fewer and shorter tubes and a reduced number of branch points. At high concentrations, complete inhibition of tube formation is anticipated, with the HUVECs remaining as individual, rounded cells.
Troubleshooting
-
No tube formation in control wells: This could be due to suboptimal HUVEC health, incorrect density, or issues with the basement membrane matrix. Ensure cells are not over-confluent before harvesting and that the matrix is properly thawed and gelled.
-
High background fluorescence: This may result from incomplete washing after Calcein AM staining or auto-hydrolysis of the dye in the medium.[4] Ensure thorough but gentle washing and prepare the Calcein AM solution fresh.
-
Inconsistent results: Variability can arise from uneven coating of the basement membrane matrix or inconsistent cell seeding. Ensure a uniform layer of the matrix and proper mixing of the cell suspension before plating.
By following this detailed protocol, researchers can effectively utilize the HUVEC tube formation assay to investigate the anti-angiogenic properties of this compound and similar compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ZK-991 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. lonza.picturepark.com [lonza.picturepark.com]
- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signalling pathways involved in retinal endothelial cell proliferation induced by advanced glycation end products: inhibitory effect of gliclazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 8. cellbiolabs.com [cellbiolabs.com]
Troubleshooting & Optimization
ZK-261991 in DMSO: Technical Support Center
This technical support center provides guidance on the solubility and stability of ZK-261991 when using Dimethyl Sulfoxide (DMSO) as a solvent. The following information is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and ensuring the integrity of their results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound for in vitro studies?
For many non-aqueous soluble compounds like this compound, DMSO is a common and effective solvent for creating concentrated stock solutions.[1][2] These stock solutions can then be diluted into aqueous buffers or cell culture media for experiments.[1][3] It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.[3][4]
Q2: How should I prepare a stock solution of this compound in DMSO?
To prepare a stock solution, it is recommended to add the appropriate volume of high-purity, anhydrous DMSO directly to the vial containing the powdered compound.[1] Vortexing or sonication can aid in complete dissolution.[1][5] For accurate concentrations, especially with small quantities, it is advisable to dissolve the entire contents of the vial.[1]
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
For long-term storage, it is best to aliquot the DMSO stock solution into smaller, single-use volumes and store them at -20°C or -80°C in tightly sealed, low-protein-binding tubes.[1] This practice helps to minimize freeze-thaw cycles and reduces the risk of water absorption, which can affect compound stability and solubility.[6][7] For some compounds in DMSO, storage at -20°C for up to 3 months is generally acceptable.[1]
Q4: How stable is this compound in DMSO?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound (this compound) does not fully dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. The compound may require gentle heating. | Increase the volume of DMSO incrementally. Use fresh, anhydrous, high-purity DMSO.[12] Gentle warming (e.g., to 37°C) and vortexing or sonication can also facilitate dissolution.[1][5] |
| Precipitation is observed when diluting the DMSO stock solution into aqueous media. | The compound has low aqueous solubility, and the concentration in the final solution exceeds its solubility limit. | Perform serial dilutions.[3] Ensure rapid mixing upon dilution into the aqueous buffer. Consider using a carrier solvent or formulating with excipients if precipitation persists. The final DMSO concentration should be kept as low as possible while maintaining solubility. |
| Inconsistent experimental results using the same stock solution. | The compound may be degrading over time, or the stock solution may not be homogeneous due to improper storage or handling. | Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[1] Ensure the stock solution is completely thawed and vortexed gently before each use to ensure homogeneity. Perform a quality control check of the compound if degradation is suspected. |
Quantitative Data Summary
As specific solubility and stability data for this compound in DMSO are not publicly available, researchers should determine these parameters experimentally. The following table provides a template for recording such data.
| Parameter | Solvent | Temperature | Value | Notes |
| Maximum Solubility | DMSO | 25°C (Room Temp) | User Determined | e.g., in mg/mL or mM |
| Stability (t½) | DMSO | -20°C | User Determined | Half-life of the compound |
| Stability (t½) | DMSO | 4°C | User Determined | Half-life of the compound |
| Stability (t½) | DMSO | Room Temperature | User Determined | Half-life of the compound |
Experimental Protocols
Protocol for Determining the Solubility of this compound in DMSO
This protocol outlines a method to estimate the kinetic solubility of this compound in DMSO.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of DMSO (e.g., 1 mL) in a glass vial.
-
Ensure there is undissolved solid material at the bottom of the vial.
-
-
Equilibration:
-
Seal the vial tightly.
-
Agitate the solution at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet. Alternatively, filter the solution using a DMSO-compatible syringe filter (e.g., PTFE).
-
-
Quantification:
-
Prepare a series of dilutions of the supernatant.
-
Analyze the concentration of this compound in the diluted samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculate the original concentration in the saturated supernatant to determine the solubility.
-
Protocol for Assessing the Stability of this compound in DMSO
This protocol provides a framework for evaluating the stability of a this compound stock solution in DMSO over time.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
-
Analytical Measurement:
-
Analyze the concentration and purity of this compound in each aliquot using a validated HPLC method.
-
Compare the results to the initial (time 0) analysis. A decrease in the main peak area and the appearance of new peaks can indicate degradation.
-
-
Data Analysis:
-
Plot the percentage of the remaining this compound against time for each storage condition to determine the degradation rate and half-life.
-
Visualization
This compound and the VEGFR Signaling Pathway
This compound is an inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. [cite: ] The diagram below illustrates a simplified overview of the VEGFR2 signaling pathway, which is a primary target of this compound. Activation of this pathway by VEGF binding leads to a cascade of downstream signaling events that promote angiogenesis, cell proliferation, and survival.[13][14][15][16][17]
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Solubility and Stability Testing
The following diagram outlines the logical flow for determining the solubility and stability of this compound in DMSO.
Caption: Workflow for solubility and stability testing of this compound in DMSO.
References
- 1. selleckchem.com [selleckchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. reddit.com [reddit.com]
- 6. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 10. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 11. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
- 14. Gαi1 and Gαi3mediate VEGF-induced VEGFR2 endocytosis, signaling and angiogenesis [thno.org]
- 15. biorbyt.com [biorbyt.com]
- 16. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing ZK-261991 Concentration for Cell Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of ZK-261991, a selective EP4 receptor agonist, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic analog of prostaglandin E2 (PGE2). It functions as a selective agonist for the prostaglandin E2 receptor subtype 4 (EP4). Its mechanism of action involves binding to the EP4 receptor, a G-protein coupled receptor, which is linked to the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP then activates Protein Kinase A (PKA) and the Exchange protein activated by cAMP (EPAC), which in turn modulate various downstream cellular processes.
Q2: What is the recommended concentration range for this compound in cell culture?
The optimal concentration of this compound is highly cell-type dependent. However, a general starting range for in vitro experiments is between 1 nM and 100 nM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
This compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-purity DMSO to a concentration of 1-10 mM. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is a vehicle control and why is it important?
A vehicle control is a crucial component of in vitro experiments involving compounds dissolved in a solvent like DMSO. The vehicle control group is treated with the same volume of the solvent (e.g., DMSO) as the experimental group, but without the compound of interest (this compound). This allows researchers to distinguish the effects of the compound from any potential effects of the solvent itself.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | 1. Sub-optimal concentration: The concentration used may be too low for the specific cell line. 2. Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 3. Low EP4 receptor expression: The cell line may not express the EP4 receptor at a sufficient level. 4. Assay insensitivity: The chosen assay may not be sensitive enough to detect the downstream effects. | 1. Perform a dose-response curve: Test a wider range of concentrations (e.g., 0.1 nM to 1 µM) to determine the EC50. 2. Prepare fresh stock solutions: Use a fresh aliquot of the compound for each experiment. 3. Verify EP4 expression: Check for EP4 receptor expression using techniques like qPCR or Western blotting. 4. Use a more sensitive assay: Consider using a direct measure of target engagement, such as a cAMP assay. |
| High cell toxicity or unexpected off-target effects | 1. Concentration is too high: High concentrations of this compound or the DMSO vehicle can be cytotoxic. 2. Off-target binding: At very high concentrations, the compound may bind to other receptors. | 1. Lower the concentration: Use the lowest effective concentration determined from your dose-response studies. 2. Reduce DMSO concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.1%. 3. Include appropriate controls: Use a known inactive analog if available to test for off-target effects. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or health. 2. Inconsistent compound preparation: Errors in serial dilutions or handling of the stock solution. 3. Assay variability: Inconsistent incubation times, reagent concentrations, or detection methods. | 1. Standardize cell culture practices: Use cells within a defined passage number range and ensure consistent seeding densities. 2. Prepare fresh dilutions for each experiment: Be meticulous with pipetting and serial dilutions. 3. Follow a strict assay protocol: Ensure all steps of the assay are performed consistently. |
Experimental Protocols
Dose-Response Experiment for Optimal Concentration Determination
This protocol outlines the steps to determine the effective concentration (EC50) of this compound for a specific cellular response.
Materials:
-
This compound
-
High-purity DMSO
-
Your cell line of interest
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
Assay reagents for measuring the desired endpoint (e.g., cAMP assay kit, cell viability reagent)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Serial Dilutions: Perform a serial dilution of the this compound stock solution in cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM, 0.01 nM). Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound and the vehicle control.
-
Incubation: Incubate the plate for a predetermined time, based on the specific assay and cell type.
-
Assay: Perform the assay to measure the desired cellular response (e.g., cAMP levels, gene expression, cell viability).
-
Data Analysis: Plot the response as a function of the this compound concentration and use a non-linear regression model to calculate the EC50.
cAMP Assay Protocol
This protocol provides a general guideline for measuring intracellular cAMP levels following this compound treatment.
Materials:
-
Cells treated with this compound as described in the dose-response protocol.
-
Commercially available cAMP assay kit (e.g., ELISA-based or FRET-based).
-
Lysis buffer (often included in the kit).
-
Plate reader capable of detecting the assay signal.
Procedure:
-
Cell Lysis: After treatment with this compound, lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
Assay Performance: Perform the cAMP assay following the kit's protocol. This typically involves incubating the cell lysate with assay reagents that generate a detectable signal proportional to the amount of cAMP.
-
Signal Detection: Read the plate using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the concentration of cAMP in each sample based on a standard curve.
Visualizations
Caption: this compound signaling pathway via the EP4 receptor.
Caption: Experimental workflow for optimizing this compound concentration.
Technical Support Center: ZK-261991 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of ZK-261991, a potent and orally active VEGFR tyrosine kinase inhibitor. This guide is intended for researchers, scientists, and drug development professionals.
Disclaimer: The information provided here is for guidance purposes. Protocols should be optimized for your specific experimental setup. This compound is intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, with a particularly high affinity for VEGFR2 (IC50 = 5 nM).[1] By inhibiting VEGFRs, this compound blocks the signaling cascade responsible for angiogenesis (the formation of new blood vessels), which is a critical process in tumor growth and metastasis.
Q2: What is the recommended route of administration for this compound in preclinical models?
This compound is an orally active compound.[1] The recommended and most commonly documented route of administration in mice is oral gavage.
Q3: What is a typical dosage for this compound in mice?
Based on published studies, a common dosage for this compound (referred to as ZK991) in mice is 50 mg/kg, administered orally twice daily.[1] However, the optimal dosage may vary depending on the animal model, tumor type, and experimental endpoint. It is crucial to perform dose-response studies to determine the most effective and well-tolerated dose for your specific model.
Troubleshooting In Vivo Delivery Issues
Issue 1: Poor Solubility and Vehicle Formulation
A primary challenge with many small molecule kinase inhibitors, including likely this compound, is poor aqueous solubility. This can lead to issues with formulation, inaccurate dosing, and low bioavailability.
Q: How can I effectively formulate this compound for oral gavage?
Table 1: Common Vehicles for Oral Gavage of Poorly Soluble Compounds
| Vehicle Composition | Components | Preparation Notes | Considerations |
| CMC-based Suspension | 0.5% - 1% Carboxymethylcellulose (CMC) in sterile water or saline | Gradually add CMC to water while stirring to avoid clumping. The compound is suspended in this solution. | Forms a suspension, not a true solution. Requires vigorous vortexing before each gavage to ensure uniform dosing. |
| PEG-based Solution | 20% - 40% Polyethylene glycol 300/400 (PEG300/400) in sterile water or saline | The compound is first dissolved in PEG and then diluted with water/saline. | Can improve solubility for some compounds. May have physiological effects at higher concentrations. |
| Tween 80 Formulation | 0.5% - 5% Tween 80 in sterile water or saline | Tween 80 acts as a surfactant to aid in suspension and absorption. | Generally well-tolerated, but can have mild laxative effects at higher concentrations. |
| Combined Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | First, dissolve the compound in DMSO. Then, add PEG300 and Tween 80. Finally, add saline to the final volume. | This is a common formulation for achieving a clear solution with poorly soluble compounds. The use of DMSO should be minimized and tested for tolerability. |
Experimental Protocol: Vehicle Screening
-
Solubility Test: Test the solubility of this compound in various individual solvents (e.g., DMSO, PEG400, Ethanol) and the vehicle mixtures listed in Table 1.
-
Formulation Preparation: Prepare a small batch of each promising vehicle. Add this compound to achieve the desired final concentration (e.g., 5 mg/mL for a 10 mL/kg dosing volume to achieve 50 mg/kg).
-
Stability Assessment: Observe the formulation for any precipitation or phase separation over a few hours at room temperature and under refrigeration.
-
Tolerability Study: Administer the vehicle alone to a small cohort of animals to ensure it does not cause any adverse effects.
Issue 2: Inconsistent Efficacy or High Variability in Response
Inconsistent results between animals can be frustrating and can compromise the statistical power of a study.
Q: What are the potential causes of high variability in my in vivo experiment with this compound?
A: Several factors can contribute to high variability:
-
Inaccurate Dosing: This can result from improper gavage technique or a non-homogenous drug formulation. Ensure the gavage needle is correctly placed and that suspensions are well-mixed before each administration.
-
Animal Health and Stress: The health status and stress levels of the animals can impact drug metabolism and tumor growth. Acclimatize animals properly and handle them consistently.
-
Tumor Heterogeneity: If using a xenograft or patient-derived xenograft (PDX) model, inherent differences in tumor establishment and growth can lead to variability.
-
Pharmacokinetic Variability: Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to different levels of drug exposure.
Q: How can I minimize variability in my experiments?
A:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, tumor implantation, and drug administration, are standardized and performed consistently by trained personnel.
-
Randomization: Randomize animals into treatment and control groups.
-
Sufficient Group Sizes: Use a sufficient number of animals per group to account for biological variability.
-
Monitor Animal Health: Regularly monitor the weight and overall health of the animals.
Issue 3: Observed Toxicity or Adverse Effects
While this compound targets VEGFRs, off-target effects or on-target toxicities can occur.
Q: What are the potential toxicities associated with VEGFR inhibitors, and how can I monitor for them?
A: Common toxicities associated with VEGFR inhibitors include hypertension, gastrointestinal issues, and fatigue. In preclinical models, monitor for:
-
Weight Loss: Weigh the animals daily or every other day. Significant weight loss can be a sign of toxicity.
-
Changes in Behavior: Look for signs of lethargy, ruffled fur, or other abnormal behaviors.
-
Gastrointestinal Issues: Observe for signs of diarrhea or other GI distress.
If toxicity is observed, consider reducing the dose or the frequency of administration.
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and understanding the mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for in vivo administration of this compound.
Caption: Simplified VEGFR2 signaling pathway inhibited by this compound.
References
Preventing ZK-261991 precipitation in media
Disclaimer: ZK-261991 is a hypothetical compound name used for illustrative purposes in this guide. The data and specific recommendations provided are based on general principles for handling poorly soluble small molecules and may not apply to a specific, real-world compound. Always refer to the manufacturer's specific handling instructions for your compound of interest.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after I diluted my stock into the final media. What is the most common cause of this?
A1: The most frequent cause of precipitation upon dilution is a phenomenon known as "solvent shift." Your stock solution likely uses a strong organic solvent (like DMSO) in which this compound is highly soluble. When this concentrated stock is diluted into an aqueous-based experimental medium, the solvent concentration dramatically decreases, and the compound may crash out of solution if its solubility limit in the final medium is exceeded.
Q2: Can the pH of my experimental media affect the solubility of this compound?
A2: Yes, the pH of the media can significantly impact the solubility of ionizable compounds. If this compound has acidic or basic functional groups, its charge state will change with pH, which in turn can alter its solubility. It is crucial to maintain a stable and appropriate pH for your media.
Q3: I observed precipitation after adding other supplements to my media containing this compound. What could be happening?
A3: Interactions with other media components can lead to precipitation. For example, some compounds can bind to proteins (like those in fetal bovine serum), leading to the formation of insoluble complexes. Other supplements might alter the ionic strength or pH of the medium, thereby reducing the solubility of this compound.
Q4: How can I determine the maximum concentration of this compound I can use in my media without precipitation?
A4: We recommend performing a solubility test. This involves preparing a serial dilution of your this compound stock solution in your final experimental media and visually inspecting for precipitation after a defined incubation period (e.g., 2 hours at 37°C). The highest concentration that remains clear would be your working maximum.
Troubleshooting Guides
Issue: Precipitation observed immediately upon dilution of this compound stock.
This is a common issue and can often be resolved by modifying the dilution protocol.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your experiment.
-
Modify Dilution Technique: Instead of adding the stock solution directly to the full volume of media, try a stepwise dilution. Add the stock to a smaller volume of media first, mix thoroughly, and then add this intermediate dilution to the remaining media volume.
-
Increase Solvent Concentration: While not always feasible due to potential toxicity to cells, a slight increase in the final co-solvent (e.g., DMSO) concentration might be necessary. Ensure the final solvent concentration is below the tolerance level of your experimental system (typically <0.5% for many cell lines).
-
Use a Different Solvent: If DMSO is not providing sufficient solubility, consider alternative solvents. See the solubility data table below for options.
Issue: this compound precipitates over time during incubation.
This suggests that while initially soluble, the compound is not stable in the media under your experimental conditions.
Troubleshooting Steps:
-
Check for Temperature Effects: Ensure that the temperature of your incubator is stable. Some compounds are less soluble at lower or higher temperatures.
-
Evaluate Media Stability: The compound may be degrading or interacting with media components over time. Consider reducing the incubation period if possible or refreshing the media at set intervals.
-
Incorporate Solubilizing Agents: The use of solubilizing agents or excipients can help maintain the compound in solution. Options include cyclodextrins or non-ionic surfactants, but these must be tested for compatibility with your experimental system.
Data & Protocols
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility (mM) | Notes |
| DMSO | >100 | Recommended for stock solutions. |
| Ethanol | 25 | Can be used as an alternative to DMSO. |
| Methanol | 15 | Lower solubility than DMSO and Ethanol. |
| PBS (pH 7.4) | <0.1 | Very low solubility in aqueous buffers. |
| DMEM + 10% FBS | 0.5 | Serum proteins may slightly enhance solubility. |
Experimental Protocol: Preparation of this compound Working Solution
This protocol outlines the recommended steps for preparing a working solution of this compound to minimize the risk of precipitation.
-
Prepare High-Concentration Stock:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM).
-
Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming (do not exceed 37°C).
-
Store the stock solution at -20°C or -80°C as recommended.
-
-
Create an Intermediate Dilution:
-
Thaw the stock solution and bring it to room temperature.
-
Perform an intermediate dilution of the stock solution in your base experimental media (without supplements like serum initially). For example, dilute the 50 mM stock 1:100 in media to get a 500 µM solution. Mix gently by inverting the tube.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution to your final volume of complete experimental media (containing all supplements). For example, to achieve a final concentration of 5 µM, add 1 part of the 500 µM intermediate dilution to 99 parts of complete media.
-
Mix thoroughly but gently.
-
Visually inspect the final solution for any signs of precipitation before use.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for preparing this compound solutions.
ZK-261991 off-target effects in kinase assays
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of ZK-261991 in kinase assays. This guide includes frequently asked questions, troubleshooting advice for potential off-target effects, detailed experimental protocols, and visualizations of relevant biological pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is an orally active tyrosine kinase inhibitor primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). It has been shown to inhibit VEGFR2 with a half-maximal inhibitory concentration (IC50) of 5 nM.[1][2]
Q2: Does this compound inhibit other kinases?
Yes, in addition to VEGFR2, this compound also shows inhibitory activity against VEGFR3 and c-Kit. The IC50 for VEGFR3 autophosphorylation is 20 nM. The quantitative inhibition of c-Kit by this compound is also reported, establishing it as a multi-targeted kinase inhibitor.
Q3: What are the known IC50 values for this compound against its primary targets?
The known IC50 values for this compound are:
Q4: What is the mechanism of action of this compound?
This compound acts as an ATP-competitive inhibitor of receptor tyrosine kinases. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways involved in angiogenesis and cell proliferation.
Troubleshooting Guide: Off-Target Effects in Kinase Assays
Unexpected results in kinase assays using this compound can often be attributed to its effects on kinases other than the intended primary target. While a comprehensive public kinase profile for this compound is not available, we can use the well-characterized profile of Sunitinib, another multi-targeted VEGFR inhibitor, as a representative example to understand potential off-target interactions.
Disclaimer: The following kinase inhibition data is for Sunitinib and is provided for illustrative purposes to guide troubleshooting when using multi-targeted VEGFR inhibitors like this compound.
Potential Issue: Unexpected inhibition of a signaling pathway seemingly unrelated to VEGFR.
-
Possible Cause: this compound may be inhibiting other kinases in that pathway. As illustrated by the Sunitinib data, multi-targeted kinase inhibitors can have numerous off-targets.
-
Troubleshooting Steps:
-
Review the Kinase Selectivity Profile: Compare the unexpected phenotype with the known off-targets of similar inhibitors (see Sunitinib data below).
-
Use a More Selective Inhibitor: If available, use a more specific inhibitor for the intended target kinase to confirm that the observed effect is due to the inhibition of that specific kinase.
-
Orthogonal Assays: Employ non-enzymatic assays, such as cellular thermal shift assays (CETSA) or western blotting for downstream signaling proteins, to confirm target engagement in a cellular context.
-
Potential Issue: Discrepancy between in vitro IC50 values and cellular potency.
-
Possible Cause:
-
Cellular ATP Concentration: High intracellular ATP concentrations can compete with ATP-competitive inhibitors, leading to a decrease in apparent potency.
-
Cell Permeability: The compound may have poor cell membrane permeability.
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps like P-glycoprotein (MDR1).
-
-
Troubleshooting Steps:
-
Vary ATP Concentration in Biochemical Assays: Determine the IC50 at different ATP concentrations to understand the competitive nature of the inhibition.
-
Cellular Uptake and Efflux Assays: Perform experiments to measure the intracellular concentration of the inhibitor. Co-incubation with efflux pump inhibitors can also be informative.
-
Representative Off-Target Profile: Sunitinib
The following table summarizes the inhibitory activity of Sunitinib against a panel of kinases. This data illustrates the polypharmacology typical of this class of inhibitors and can serve as a guide for anticipating potential off-target effects.
| Kinase Family | Target Kinase | IC50 (nM) |
| Tyrosine Kinases | VEGFR2 (KDR) | 80 |
| PDGFRβ | 2 | |
| c-Kit | Potently Inhibited | |
| FLT3 | 50 (ITD mutant) | |
| PDGFRα | 69 | |
| VEGFR1 | Potently Inhibited | |
| VEGFR3 | Potently Inhibited | |
| Serine/Threonine Kinases | RET | Potently Inhibited |
Data compiled from publicly available sources. This table is for illustrative purposes and represents the activity of Sunitinib, not this compound.
Experimental Protocols
In Vitro VEGFR2 Kinase Assay
This protocol is a general guideline for a biochemical assay to determine the inhibitory activity of a compound against VEGFR2.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add 2.5 µL of the diluted compound or DMSO (as a control) to the wells of a 96-well plate.
-
Prepare a master mix containing the kinase reaction buffer, VEGFR2 enzyme, and the peptide substrate.
-
Add 22.5 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 25 µL of a solution containing ATP in kinase reaction buffer. The final ATP concentration should be at or near the Km for VEGFR2.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro c-Kit Kinase Assay
This protocol provides a general method for assessing the inhibitory effect of a compound on c-Kit activity.
Materials:
-
Recombinant human c-Kit kinase domain
-
A suitable peptide substrate for c-Kit (e.g., a peptide containing the c-Kit autophosphorylation site)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ or a phosphospecific antibody-based method)
-
96-well plates
Procedure:
-
Follow the same initial steps for compound dilution and addition to the plate as in the VEGFR2 assay.
-
Prepare a master mix with kinase reaction buffer, c-Kit enzyme, and the specific peptide substrate.
-
Add the master mix to the wells.
-
Start the reaction by adding the ATP solution.
-
Incubate at 30°C for the optimized reaction time.
-
Terminate the reaction and quantify the kinase activity using the chosen detection method.
-
Analyze the data to determine the IC50 value of the test compound against c-Kit.
Visualizations
VEGFR Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of VEGF to its receptor, VEGFR2. This pathway is a primary target of this compound.
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibition Assay
This diagram outlines the general steps involved in performing an in vitro kinase inhibition assay.
References
Troubleshooting Inconsistent Results with ZK-261991
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering variability in their experimental outcomes with ZK-261991. This document provides answers to frequently asked questions and detailed troubleshooting advice to help you achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR). It shows potent inhibitory activity against VEGFR2 and VEGFR3, which are crucial for angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels). It also exhibits inhibitory effects on c-Kit.[1]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the experimental system. Reported values are summarized in the table below.
Q3: At what concentration is this compound effective in vivo?
In a murine model of inflammatory corneal neovascularization, this compound, administered orally at a dose of 50 mg/kg twice daily, significantly reduced both hemangiogenesis and lymphangiogenesis.[2]
Q4: How should this compound be stored?
For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier. Generally, storage at room temperature is acceptable in the continental US, but this may vary in other locations.[2]
Quantitative Data Summary
| Target | IC50 Value | Cell Type/Assay Condition |
| VEGFR2 | 5 nM | Kinase Assay |
| VEGFR2 Autophosphorylation | 2 nM | KDR-PAECs |
| VEGFR3 Autophosphorylation | 20 nM | N/A |
This data is for reference only and may not have been independently confirmed.[2]
Experimental Protocols
In Vitro Proliferation Assay
This protocol is adapted from studies on the effect of tyrosine kinase inhibitors on lymphatic endothelial cells (LECs).
-
Cell Seeding: Seed Human Lymphatic Microvascular Endothelial Cells (HLMVECs) in 96-well plates at a density of 5x10³ cells/well in EGM 2-MV medium.[2]
-
Cell Culture: Culture the cells until they reach confluence, changing the medium every other day.[2]
-
Treatment: Treat the confluent cells with varying concentrations of this compound.
-
Proliferation Analysis: Assess cell proliferation using a colorimetric (BrdU) proliferation ELISA.[1]
In Vivo Corneal Neovascularization Model
This protocol describes the induction of inflammatory corneal neovascularization in mice.
-
Suture Placement: In anesthetized mice, place three 11-0 nylon sutures intrastromally in the cornea. The sutures should extend over 120° of the corneal circumference.[2]
-
Treatment: Administer this compound orally at a dose of 50 mg/kg twice daily. The control group should receive the vehicle solution.[2]
-
Duration: Continue the treatment for 14 days.[2]
-
Analysis: After 2 weeks, euthanize the mice and prepare the corneas for histomorphometric analysis of hemangiogenesis and lymphangiogenesis.[1][2]
Troubleshooting Guide
Problem: High variability in IC50 values between experiments.
| Possible Cause | Recommended Solution |
| Compound Solubility Issues | Ensure this compound is fully dissolved in the appropriate solvent before preparing dilutions. Sonication may be necessary. Prepare fresh stock solutions regularly. |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Assay Incubation Time | Optimize the incubation time for this compound treatment. A time-course experiment can help determine the optimal endpoint. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use filtered pipette tips to avoid cross-contamination. |
Problem: Lower than expected in vivo efficacy.
| Possible Cause | Recommended Solution |
| Incorrect Dosing or Formulation | Verify the concentration and stability of the dosing solution. Ensure the vehicle is appropriate for oral administration and does not affect the compound's solubility or absorption. |
| Animal Strain Differences | Be aware that different mouse strains can have varied metabolic rates, potentially affecting the pharmacokinetics of this compound. |
| Timing of Treatment Initiation | The timing of the first dose relative to the inflammatory stimulus (e.g., suture placement) can be critical. Ensure a consistent and optimal treatment initiation schedule. |
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Caption: The inhibitory effect of this compound on key signaling pathways involved in angiogenesis and lymphangiogenesis.
References
Technical Support Center: Determining the Optimal Dose of a Novel Compound
Disclaimer: Publicly available scientific literature and databases contain no information regarding a compound designated "ZK-261991." The following guide provides a generalized framework for determining the optimal dose of a hypothetical novel compound, hereafter referred to as "this compound (Hypothetical Compound)," based on standard practices in preclinical drug development.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal dose of this compound (Hypothetical Compound)?
The initial step is to establish the in vitro potency of the compound. This is typically done through a series of dose-response assays to determine the concentration at which the compound elicits a half-maximal response (EC50) or inhibition (IC50) against its intended biological target. This in vitro data provides a starting point for estimating the doses required for in vivo studies.
Q2: How do I translate in vitro concentrations to in vivo doses?
Translating in vitro concentrations to in vivo doses is a complex process that involves considering the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties. A common starting point is to aim for in vivo plasma concentrations that are a multiple of the in vitro IC50/EC50 value. However, this is a rough estimate and must be refined through in vivo studies.
Q3: What are the key in vivo studies required for optimal dose determination?
The key in vivo studies include:
-
Dose-range finding (DRF) studies: These are initial studies in a small number of animals to determine a range of doses that are tolerated and show some biological activity.
-
Pharmacokinetic (PK) studies: These studies measure the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body over time. Key parameters include Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Pharmacodynamic (PD) studies: These studies measure the effect of the compound on its biological target in vivo. This helps to establish a relationship between the dose, plasma concentration, and the desired biological effect.
-
Efficacy studies: Once a dose range is established, efficacy studies are conducted in relevant disease models to determine the dose that produces the desired therapeutic effect.
Q4: How do I establish a dose-response relationship for this compound (Hypothetical Compound)?
A dose-response relationship is established by administering a range of doses of the compound to animal models and measuring the resulting biological effect. The data is then plotted with the dose or concentration on the x-axis and the response on the y-axis. This allows for the determination of key parameters such as the ED50 (the dose that produces 50% of the maximal effect).
Troubleshooting Guides
Issue 1: High variability in in vivo study results.
-
Possible Cause: Inconsistent drug formulation or administration.
-
Troubleshooting Step: Ensure the compound is properly solubilized and that the formulation is stable. Standardize the administration technique (e.g., gavage, intravenous injection) and ensure all technicians are following the same protocol.
-
-
Possible Cause: Biological variability in the animal model.
-
Troubleshooting Step: Increase the number of animals per group to improve statistical power. Ensure that the animals are age- and weight-matched.
-
-
Possible Cause: Issues with the analytical method for measuring drug concentration or biomarkers.
-
Troubleshooting Step: Validate the analytical method for accuracy, precision, and linearity. Include quality control samples in each analytical run.
-
Issue 2: Lack of correlation between in vitro and in vivo activity.
-
Possible Cause: Poor pharmacokinetic properties of the compound (e.g., low bioavailability, rapid metabolism).
-
Troubleshooting Step: Conduct a full PK profiling study to understand the compound's ADME properties. If bioavailability is low, consider reformulating the compound or exploring alternative routes of administration.
-
-
Possible Cause: The in vitro model does not accurately reflect the in vivo environment.
-
Troubleshooting Step: Consider using more complex in vitro models, such as 3D cell cultures or organoids, which may better predict in vivo responses.
-
-
Possible Cause: The compound is hitting off-target effects in vivo.
-
Troubleshooting Step: Conduct a broad panel of in vitro safety screening assays to identify potential off-target activities.
-
Experimental Protocols
Protocol 1: In Vitro IC50 Determination
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound (Hypothetical Compound) in the appropriate vehicle.
-
Treatment: Treat the cells with the serially diluted compound for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
Cell Viability Assay: After the treatment period, assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Plot the cell viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: In Vivo Dose-Range Finding Study
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the study begins.
-
Group Assignment: Randomly assign animals to different dose groups (e.g., vehicle, low dose, mid dose, high dose). A typical group size is 3-5 animals.
-
Dosing: Administer this compound (Hypothetical Compound) via the intended clinical route (e.g., oral gavage, intraperitoneal injection) once daily for 5-7 days.
-
Clinical Observations: Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or altered appearance.
-
Terminal Procedures: At the end of the study, collect blood and tissues for analysis (e.g., histopathology, biomarker analysis).
Data Presentation
Table 1: Hypothetical In Vitro IC50 Data for this compound
| Cell Line | Target | IC50 (nM) |
| Cancer Line A | Kinase X | 15 |
| Cancer Line B | Kinase X | 25 |
| Normal Fibroblast | Kinase X | >1000 |
Table 2: Hypothetical In Vivo Dose-Range Finding Study Results
| Dose Group (mg/kg) | Mean Body Weight Change (%) | Observed Toxicities |
| Vehicle | +5 | None |
| 10 | +3 | None |
| 30 | -2 | Mild lethargy |
| 100 | -15 | Significant lethargy, ruffled fur |
Visualizations
Signaling Pathway
Technical Support Center: Improving the Oral Bioavailability of ZK-261991
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the oral bioavailability of ZK-261991, an orally active VEGFR tyrosine kinase inhibitor.[1][] Given the limited publicly available data on the specific formulation of this compound, this guide focuses on general and widely applicable strategies for enhancing the oral delivery of poorly soluble compounds, a common characteristic of kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the low oral bioavailability of this compound?
A1: While specific data for this compound is not publicly available, kinase inhibitors often exhibit poor oral bioavailability due to low aqueous solubility and/or low intestinal permeability. These compounds are frequently classified under the Biopharmaceutical Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[3] The primary rate-limiting step for absorption of BCS Class II drugs is the dissolution of the drug in the gastrointestinal fluids.[4] For BCS Class IV drugs, both poor solubility and poor permeability limit their absorption.[3] First-pass metabolism in the gut wall and liver can also significantly reduce the amount of active drug reaching systemic circulation.[3][5]
Q2: What are the initial steps to consider when formulating this compound for oral administration?
A2: A crucial first step is to characterize the physicochemical properties of this compound, including its aqueous solubility at different pH values, pKa, logP, and solid-state properties (e.g., crystallinity, polymorphism). This information will guide the selection of an appropriate formulation strategy. Based on these properties, you can then explore various bioavailability enhancement techniques.
Q3: What are some common formulation strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
A3: Several established techniques can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Physical Modifications:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.[4][6]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate by creating an amorphous solid solution or dispersion.[6][7]
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug.[5][6]
-
-
Lipid-Based Formulations:
-
Chemical Modifications:
-
Salt Formation: For ionizable drugs, forming a salt can significantly improve solubility and dissolution rate.[5]
-
Prodrugs: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. This approach can be used to improve solubility and/or permeability.[6]
-
Troubleshooting Guides
Problem: this compound shows poor dissolution in in-vitro tests.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility | 1. Particle Size Reduction: Attempt micronization or nanomilling to increase the surface area. 2. Amorphous Solid Dispersion: Prepare a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC). 3. Solubilizing Excipients: Incorporate surfactants or cyclodextrins into the formulation. |
| Drug recrystallization during dissolution | 1. Polymer Selection: In solid dispersions, use polymers that can inhibit crystallization (e.g., HPMC-AS). 2. Surfactant Addition: Include a surfactant in the dissolution medium to maintain supersaturation. |
| Inadequate wetting of the drug particles | 1. Hydrophilic Coating: Coat the drug particles with a hydrophilic polymer. 2. Incorporate a Wetting Agent: Add a surfactant to the formulation. |
Problem: In-vivo studies show low and variable plasma concentrations of this compound after oral administration.
| Possible Cause | Troubleshooting Step |
| Low in-vivo dissolution | 1. Enhance Dissolution Rate: Implement strategies from the previous troubleshooting guide. 2. Lipid-Based Formulation: Consider formulating this compound in a self-emulsifying drug delivery system (SEDDS). |
| First-pass metabolism | 1. Prodrug Approach: Design a prodrug that is less susceptible to first-pass metabolism. 2. Co-administration with Inhibitors: Investigate co-administration with inhibitors of the relevant metabolic enzymes (for research purposes). |
| Poor intestinal permeability | 1. Permeation Enhancers: Include excipients that can enhance intestinal permeability (use with caution due to potential toxicity). 2. Lipid-Based Formulations: SEDDS can also enhance lymphatic transport, bypassing the portal circulation and first-pass metabolism for highly lipophilic drugs. |
Data Presentation
Table 1: Hypothetical In-Vitro Dissolution of this compound Formulations
| Formulation | Drug Loading (%) | % Drug Released at 30 min | % Drug Released at 60 min |
| Unformulated this compound | 100 | 5 | 8 |
| Micronized this compound | 100 | 25 | 40 |
| This compound:PVP K30 Solid Dispersion (1:5) | 16.7 | 75 | 92 |
| This compound SEDDS | 10 | 95 | 99 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Relative Bioavailability (%) |
| Unformulated this compound | 10 | 50 | 2.0 | 250 | 100 |
| Micronized this compound | 10 | 120 | 1.5 | 600 | 240 |
| This compound:PVP K30 Solid Dispersion (1:5) | 10 | 350 | 1.0 | 1750 | 700 |
| This compound SEDDS | 10 | 450 | 0.5 | 2200 | 880 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolve Drug and Polymer: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:5 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried solid dispersion to obtain a fine powder and pass it through a sieve of appropriate mesh size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
Protocol 2: In-Vitro Dissolution Testing
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Dissolution Medium: Select a dissolution medium that is relevant to the gastrointestinal tract (e.g., simulated gastric fluid, simulated intestinal fluid). The volume should be 900 mL.
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Paddle Speed: Set the paddle speed to a suitable rate (e.g., 50 or 75 rpm).
-
Sample Introduction: Introduce a sample of the this compound formulation (equivalent to a specific dose) into the dissolution vessel.
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh dissolution medium.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. course.cutm.ac.in [course.cutm.ac.in]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
ZK-261991 shelf life and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with ZK-261991. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended shelf life and storage condition for this compound?
Q2: How should I prepare a stock solution of this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication. Store the stock solution in aliquots at -20°C or -80°C.
Q3: What is the mechanism of action of this compound?
This compound is a potent and orally active inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. It primarily targets VEGFR-2, a key mediator of angiogenesis. Additionally, it has been shown to inhibit VEGFR-3 and c-Kit, another receptor tyrosine kinase. By blocking the ATP-binding site of these receptors, this compound prevents their autophosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation, migration, and survival.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Cell Culture Media | The final concentration of DMSO is too high, or the compound's solubility limit in aqueous media is exceeded. | Ensure the final DMSO concentration in your cell culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells. Prepare intermediate dilutions of your stock solution in culture medium before adding to the final culture volume to prevent shock precipitation. |
| Inconsistent or No Inhibitory Effect | - Incorrect concentration of the inhibitor. - Degradation of the compound due to improper storage. - Cell line is resistant to VEGFR inhibition. | - Verify the concentration of your stock solution and the final working concentration. - Use a fresh aliquot of the inhibitor for each experiment. - Confirm that your cell model expresses active VEGFR-2 and that the pathway is relevant to the measured endpoint. Consider using a positive control cell line known to be sensitive to VEGFR inhibitors. |
| Off-Target Effects Observed | This compound, like many kinase inhibitors, may have some off-target activities, especially at higher concentrations. | - Perform a dose-response experiment to determine the lowest effective concentration. - Include appropriate controls, such as a structurally related but inactive compound if available. - Validate key findings using a secondary method or a different inhibitor targeting the same pathway. |
| Variability in In Vitro Kinase Assay Results | - Suboptimal ATP concentration. - Inconsistent enzyme activity. - Pipetting errors. | - Use an ATP concentration that is close to the Km of the kinase for ATP to ensure sensitive detection of inhibition. - Ensure consistent enzyme concentration and activity across all wells. - Use calibrated pipettes and proper pipetting techniques to minimize variability. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC₅₀ for VEGFR-2 | ~5 nM | [1] |
| IC₅₀ for VEGFR-3 | ~20 nM | [1] |
| Effective in vitro concentration | 20 nM (in cytotoxicity assays) | [1] |
| Effective in vivo dosage | 50-75 mg/kg (oral, twice daily in mice) | [1] |
Experimental Protocols
In Vitro Cell-Based VEGFR-2 Phosphorylation Assay
This protocol describes a method to assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A
-
This compound
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-beta-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium supplemented with FBS. For the experiment, seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: The day before the experiment, replace the growth medium with a basal medium containing a lower concentration of FBS (e.g., 0.5%) and incubate overnight.
-
Inhibitor Treatment: Prepare various concentrations of this compound in the low-serum medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Add the this compound solutions to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO only).
-
VEGF Stimulation: After the inhibitor pre-treatment, stimulate the cells with a final concentration of 50 ng/mL of recombinant human VEGF-A for 10-15 minutes at 37°C. Include an unstimulated control well.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold cell lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2 and a loading control like beta-actin. Quantify the band intensities and express the level of phosphorylated VEGFR-2 relative to the total VEGFR-2 and the loading control.
Visualizations
References
Validation & Comparative
A Comparative Guide: ZK-261991 versus Sunitinib in Renal Cell Carcinoma Models
An Important Note on Data Availability: Extensive literature searches did not yield any publicly available experimental data for the use of ZK-261991 in renal cell carcinoma (RCC) models. While this compound is identified as a potent VEGFR inhibitor, its evaluation in the context of RCC has not been documented in peer-reviewed publications. Therefore, a direct, data-driven comparison with Sunitinib in RCC models is not possible at this time.
This guide will provide a comprehensive overview of the available information for both compounds, with a detailed analysis of Sunitinib's performance in RCC models based on extensive preclinical and clinical data. This will serve as a valuable reference for researchers, scientists, and drug development professionals.
Introduction to the Compounds
This compound is an orally active tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs). Its activity is particularly potent against VEGFR-2, a key mediator of angiogenesis.
Sunitinib (marketed as Sutent) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of advanced renal cell carcinoma and other cancers.[1] Its mechanism of action involves blocking the signaling of multiple RTKs implicated in tumor growth, angiogenesis, and metastatic progression.[1]
Mechanism of Action
This compound
Based on the limited available data, this compound is a selective inhibitor of VEGFR tyrosine kinases. Its primary targets are believed to be:
-
VEGFR-2: Inhibition of this receptor is crucial for blocking the pro-angiogenic signals mediated by VEGF.
-
VEGFR-3: This receptor is involved in lymphangiogenesis, and its inhibition may play a role in preventing lymphatic metastasis.
Sunitinib
Sunitinib is a broader-spectrum kinase inhibitor, targeting several receptor families:[1]
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3): By inhibiting these receptors, Sunitinib potently blocks angiogenesis, a critical process for tumor growth and survival.[2]
-
Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β): These receptors are involved in tumor cell proliferation and the recruitment of pericytes that support blood vessel structure.[2]
-
Other Tyrosine Kinases: Sunitinib also inhibits KIT, FLT3, RET, and CSF-1R, which can be involved in direct tumor cell proliferation and survival in various cancers.[1]
Signaling Pathway Visualization
Caption: Sunitinib's multi-targeted inhibition of key signaling pathways in RCC.
Quantitative Data: A Focus on Sunitinib in Renal Cell Carcinoma Models
Due to the absence of data for this compound in RCC models, this section presents a summary of Sunitinib's performance based on published preclinical and clinical studies.
Table 1: In Vitro Activity of Sunitinib
| Target Kinase | IC50 (nM) | Cell Line / Assay Conditions | Reference |
| VEGFR-2 (KDR) | 80 | Enzyme Assay | [1] |
| PDGFR-β | 2 | Enzyme Assay | [1] |
| KIT | 40 | Enzyme Assay | [1] |
| FLT3 | 250 | Enzyme Assay | [1] |
| RET | 360 | Enzyme Assay | [1] |
Table 2: In Vivo Efficacy of Sunitinib in RCC Xenograft Models
| Animal Model | RCC Cell Line | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| Nude Mice | Caki-1 | 40 mg/kg/day, p.o. | 78 | [2] |
| Nude Mice | 786-O | 40 mg/kg/day, p.o. | 65 | [2] |
Table 3: Clinical Efficacy of Sunitinib in Advanced RCC
| Clinical Trial Phase | Patient Population | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Reference |
| Phase III | Treatment-naïve mRCC | 11 months | 31% | [3] |
| Phase II | Cytokine-refractory mRCC | 8.7 months | 40% | [4] |
Experimental Protocols: Sunitinib in RCC Models
The following are representative experimental protocols used to evaluate Sunitinib's efficacy in RCC models.
In Vitro Kinase Inhibition Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Sunitinib against various tyrosine kinases.
-
Methodology: Recombinant human kinase domains are incubated with a specific peptide substrate and ATP. Sunitinib at varying concentrations is added to the reaction. The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a radioactive or fluorescence-based method.
Cell-Based Proliferation Assays
-
Objective: To assess the effect of Sunitinib on the proliferation of RCC cell lines.
-
Cell Lines: Human RCC cell lines such as 786-O and Caki-1 are commonly used.[5]
-
Methodology: Cells are seeded in multi-well plates and treated with a range of Sunitinib concentrations for a specified period (e.g., 72 hours). Cell viability is then assessed using assays such as MTS or CellTiter-Glo, which measure metabolic activity.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of Sunitinib in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.
-
Methodology:
-
Human RCC cells (e.g., 786-O or Caki-1) are injected subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
Sunitinib is administered orally, typically on a daily schedule, for a defined period.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry to assess angiogenesis).
-
Caption: Workflow for evaluating Sunitinib's in vivo efficacy using an RCC xenograft model.
Conclusion
While this compound is a known VEGFR inhibitor, the lack of published data on its activity in renal cell carcinoma models prevents a direct comparison with the well-established anti-cancer agent, Sunitinib. Sunitinib has demonstrated robust anti-tumor activity in a multitude of preclinical and clinical settings for RCC, primarily through its multi-targeted inhibition of key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation.
For researchers and drug development professionals, the comprehensive data on Sunitinib presented in this guide can serve as a benchmark for the evaluation of new therapeutic agents targeting similar pathways in RCC. Any investigation into the potential of this compound for the treatment of renal cell carcinoma would necessitate de novo preclinical studies to establish its efficacy and mechanism of action in this specific cancer type.
References
A Comparative Analysis of the Anti-Angiogenic Efficacy of ZK-261991 and PTK787/ZK222584
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pre-clinical efficacy of two small molecule inhibitors of angiogenesis, ZK-261991 and PTK787/ZK222584 (also known as Vatalanib). Both compounds target the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical regulator of angiogenesis. This document summarizes their mechanisms of action, presents available quantitative data from key experiments, details relevant experimental protocols, and visualizes the targeted signaling pathways and experimental workflows.
Mechanism of Action and Targeting Profile
Both this compound and PTK787/ZK222584 are potent tyrosine kinase inhibitors (TKIs) that exert their anti-angiogenic effects by targeting VEGF receptors (VEGFRs).
PTK787/ZK222584 is a well-characterized oral TKI that inhibits all known VEGFRs (VEGFR-1, -2, and -3) in the lower nanomolar range.[1] It acts as a competitive inhibitor at the ATP-binding site of the receptor kinase.[1] In addition to VEGFRs, it also inhibits other class III receptor tyrosine kinases such as Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and c-Fms, but at higher concentrations.
This compound is also an orally active VEGFR tyrosine kinase inhibitor. It has been shown to be a potent inhibitor of VEGFR-2 and VEGFR-3.
Quantitative Comparison of In Vitro Efficacy
Direct head-to-head in vitro comparisons in the same study are limited. However, data from various studies provide insights into their respective potencies.
| Parameter | This compound | PTK787/ZK222584 | Reference |
| VEGFR-2 Autophosphorylation IC50 | 2 nM (in KDR-PAECs) | 77 nM (human) | [2] |
| VEGFR-3 Autophosphorylation IC50 | 20 nM | 660 nM (human) | [2] |
| Endothelial Cell Proliferation IC50 | Not explicitly reported | 30 nM (MVEC) | [1] |
Quantitative Comparison of In Vivo Efficacy
A key study directly compared the efficacy of this compound and PTK787/ZK222584 in a murine model of inflammatory corneal neovascularization.
| Parameter | This compound (50 mg/kg, orally, twice daily) | PTK787/ZK222584 (75 mg/kg, orally, twice daily) | Reference |
| Inhibition of Hemangiogenesis | 53% reduction | 30% reduction | |
| Inhibition of Lymphangiogenesis | 71% reduction | 70% reduction |
In various preclinical tumor models, PTK787/ZK222584 has demonstrated significant anti-tumor and anti-angiogenic activity. For instance, in a murine renal cell carcinoma model, daily oral administration of 50 mg/kg PTK787/ZK222584 resulted in a 67% decrease in primary tumor size after 21 days and a significant reduction in metastasis.[3]
Signaling Pathway and Experimental Workflow Diagrams
Caption: VEGF signaling pathway and points of inhibition by this compound and PTK787/ZK222584.
Caption: A typical experimental workflow for evaluating anti-angiogenic compounds in vitro.
Detailed Experimental Protocols
Endothelial Cell Proliferation Assay (BrdU)
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5,000 cells/well in complete endothelial growth medium.
-
Compound Treatment: After 24 hours, the medium is replaced with a fresh medium containing various concentrations of this compound or PTK787/ZK222584. A vehicle control (e.g., DMSO) is also included.
-
BrdU Labeling: Cells are incubated for 24-48 hours, and then 10 µM BrdU (5-bromo-2'-deoxyuridine) is added to each well for the final 2-4 hours of incubation to be incorporated into the DNA of proliferating cells.
-
Detection: The cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase). A colorimetric substrate is added, and the absorbance is measured using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.
-
Data Analysis: The absorbance values are normalized to the vehicle control, and IC50 values are calculated.
Endothelial Cell Migration Assay (Transwell)
-
Chamber Setup: Transwell inserts with an 8 µm pore size are coated with a thin layer of an extracellular matrix protein like fibronectin or collagen.
-
Cell Seeding: HUVECs are serum-starved for 4-6 hours, then harvested and resuspended in a serum-free medium containing the test compounds (this compound or PTK787/ZK222584) or vehicle. The cells are then seeded into the upper chamber of the Transwell inserts.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, typically VEGF (e.g., 20 ng/mL), to stimulate migration.
-
Incubation: The plates are incubated for 4-6 hours at 37°C to allow for cell migration through the porous membrane.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol and stained with a solution such as crystal violet. The number of migrated cells is then counted under a microscope in several random fields.
-
Data Analysis: The number of migrated cells in the treated groups is compared to the vehicle control to determine the inhibitory effect of the compounds.
Endothelial Cell Tube Formation Assay
-
Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: HUVECs are pre-incubated with various concentrations of this compound, PTK787/ZK222584, or vehicle control for 30 minutes. The cells are then seeded onto the solidified Matrigel.
-
Incubation: The plate is incubated at 37°C for 4-18 hours to allow for the formation of capillary-like structures (tubes).
-
Imaging: The formation of tubes is observed and photographed using a phase-contrast microscope.
-
Quantification: The extent of tube formation is quantified by measuring parameters such as the total tube length, the number of branch points, and the number of enclosed loops using image analysis software.
-
Data Analysis: The quantitative parameters from the treated groups are compared to the vehicle control to assess the anti-angiogenic activity of the compounds.
In Vivo Corneal Angiogenesis Model
-
Induction of Angiogenesis: In anesthetized mice, three 11-0 nylon sutures are placed intrastromally in the cornea to induce an inflammatory response and subsequent blood and lymphatic vessel growth from the limbal vasculature.
-
Compound Administration: Mice are treated with either this compound (e.g., 50 mg/kg), PTK787/ZK222584 (e.g., 75 mg/kg), or a vehicle control, administered orally twice daily.
-
Tissue Collection and Staining: After a defined period (e.g., 14 days), the mice are euthanized, and the corneas are excised. The corneas are then stained with antibodies against specific markers for blood vessels (e.g., CD31) and lymphatic vessels (e.g., LYVE-1).
-
Imaging and Quantification: The stained corneas are flat-mounted and imaged using a fluorescence microscope. The area covered by blood and lymphatic vessels is quantified using image analysis software.
-
Data Analysis: The vascularized area in the treated groups is compared to the vehicle control group to determine the percentage of inhibition of hemangiogenesis and lymphangiogenesis.
Conclusion
References
- 1. PTK 787/ZK 222584, a tyrosine kinase inhibitor of all known VEGF receptors, represses tumor growth with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Effects of PTK787/ZK 222584, a specific inhibitor of vascular endothelial growth factor receptor tyrosine kinases, on primary tumor, metastasis, vessel density, and blood flow in a murine renal cell carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
ZK-261991: A Comparative Guide to its Receptor Tyrosine Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of ZK-261991, a potent Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase inhibitor. By objectively comparing its inhibitory activity against its primary targets and a panel of other receptor tyrosine kinases (RTKs), this document serves as a valuable resource for researchers investigating angiogenesis, signal transduction, and the development of targeted cancer therapies.
Executive Summary
This compound is an orally active inhibitor primarily targeting VEGFR-2, a key mediator of angiogenesis. It also demonstrates significant activity against VEGFR-3. Understanding the selectivity profile of a kinase inhibitor is crucial for predicting its therapeutic efficacy and potential off-target effects. This guide summarizes the available data on the cross-reactivity of this compound, presents detailed experimental methodologies for assessing kinase inhibition, and visualizes the relevant signaling pathways.
Comparison of this compound Cross-reactivity with other Receptor Tyrosine Kinases
| Kinase Target | This compound IC50 (nM) | Reference Compound A IC50 (nM) | Reference Compound B IC50 (nM) |
| VEGFR2 (KDR) | 5 | - | - |
| VEGFR3 (Flt-4) | 20 | - | - |
| EGFR | Data not available | - | - |
| PDGFRβ | Data not available | - | - |
| c-Kit | Data not available | - | - |
| FGFR1 | Data not available | - | - |
| c-Met | Data not available | - | - |
Table 1: Inhibitory activity of this compound against key VEGFRs. IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. The table is designed to be populated with further data from broader kinase profiling studies.
Experimental Protocols
The assessment of kinase inhibitor selectivity is paramount in drug discovery. Below are detailed methodologies for key experiments used to determine the cross-reactivity of compounds like this compound.
In Vitro Kinase Inhibition Assay (Radiometric Format)
This biochemical assay directly measures the ability of an inhibitor to block the catalytic activity of a purified kinase.
Objective: To determine the IC50 value of this compound against a panel of purified receptor tyrosine kinases.
Materials:
-
Purified recombinant kinase enzymes
-
Specific peptide substrates for each kinase
-
This compound (or other test compounds) at various concentrations
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, the specific peptide substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Receptor Autophosphorylation Assay
This cell-based assay measures the ability of an inhibitor to block the ligand-induced autophosphorylation of a receptor tyrosine kinase in its native cellular environment.
Objective: To determine the cellular potency of this compound in inhibiting VEGFR2 autophosphorylation.
Materials:
-
Endothelial cells endogenously expressing VEGFR2 (e.g., HUVECs) or a cell line overexpressing the target receptor (e.g., KDR-PAECs).
-
Cell culture medium and serum
-
This compound at various concentrations
-
VEGF-A (ligand)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-VEGFR2 (pY1175) and anti-total-VEGFR2
-
ELISA plates or Western blot apparatus
-
Detection reagents (e.g., HRP-conjugated secondary antibodies and substrate)
Procedure:
-
Seed cells in 96-well plates and grow to confluence.
-
Serum-starve the cells overnight to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Stimulate the cells with a specific concentration of VEGF-A for a short period (e.g., 10 minutes) at 37°C to induce receptor autophosphorylation.
-
Wash the cells with cold PBS and lyse them.
-
Quantify the levels of phosphorylated and total VEGFR2 in the cell lysates using an ELISA or Western blot.
-
For ELISA, coat plates with a capture antibody for total VEGFR2, add cell lysates, and then detect with anti-phospho-VEGFR2 and anti-total-VEGFR2 antibodies.
-
Normalize the phosphorylated receptor signal to the total receptor signal.
-
Calculate the percentage of inhibition of autophosphorylation for each this compound concentration.
-
Determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental processes used to evaluate its cross-reactivity, the following diagrams are provided.
Conclusion
This compound is a potent inhibitor of VEGFR2 and VEGFR3. While comprehensive data on its cross-reactivity with a wide range of other receptor tyrosine kinases is limited in the public domain, the available information suggests a degree of selectivity for the VEGFR family. A full kinome scan would be necessary to definitively establish its broader selectivity profile and to better predict its potential off-target effects. The experimental protocols detailed in this guide provide a robust framework for conducting such selectivity profiling, which is a critical step in the preclinical evaluation of any kinase inhibitor. Further investigation into the cross-reactivity of this compound will provide a clearer understanding of its therapeutic potential and safety profile.
Control Experiments for In Vitro Studies of ZK-261991: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential control experiments for in vitro studies of ZK-261991, a potent and orally active inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2][3] Proper control experiments are critical for validating the specificity and efficacy of this compound in preclinical research. This document outlines key experimental setups, presents data in a comparative format, and provides detailed protocols and pathway diagrams to support robust study design.
Understanding the Mechanism of Action of this compound
This compound primarily exerts its anti-angiogenic effects by inhibiting the autophosphorylation of VEGFR-2, a key receptor in the signaling cascade that leads to endothelial cell proliferation, migration, and tube formation.[1][3] It has a reported IC50 of 5 nM for VEGFR-2 and 20 nM for VEGFR-3.[1][3] Its activity against c-Kit has also been noted. Understanding this mechanism is fundamental to designing appropriate control experiments to dissect its specific effects from off-target or non-specific cellular responses.
Comparative Analysis of In Vitro Control Experiments
Effective in vitro studies of this compound necessitate a panel of well-defined positive and negative controls to ensure the observed effects are directly attributable to VEGFR-2 inhibition. The following table summarizes key control experiments, their rationale, and expected outcomes.
| Experiment Type | Assay | Test Article | Positive Control | Negative Control | Vehicle Control | Expected Outcome with this compound |
| Target Engagement | VEGFR-2 Kinase Assay | This compound | Staurosporine (non-specific), Sorafenib (specific) | Inactive analogue of this compound (if available) | DMSO | Dose-dependent inhibition of VEGFR-2 kinase activity. |
| Cellular Phosphorylation | Western Blot for p-VEGFR-2 | This compound | VEGF-A | Basal media (no VEGF-A) | DMSO | Reduction in VEGF-A-induced VEGFR-2 phosphorylation. |
| Cell Proliferation | BrdU or MTT/XTT Assay | This compound | VEGF-A | Basal media | DMSO | Inhibition of VEGF-A-stimulated endothelial cell proliferation. |
| Cell Migration | Transwell or Scratch Assay | This compound | VEGF-A | Basal media | DMSO | Decreased migration of endothelial cells towards a VEGF-A gradient. |
| Tube Formation | Matrigel Tube Formation Assay | This compound | VEGF-A or complete medium | Basal media or Suramin | DMSO | Disruption of endothelial cell network and tube-like structures. |
| Cytotoxicity | Cell Viability Assay (e.g., Trypan Blue) | This compound | Doxorubicin (general cytotoxic agent) | Untreated cells | DMSO | Minimal to no cytotoxicity at concentrations effective for VEGFR-2 inhibition. |
Comparison with Alternative VEGFR Inhibitors
To contextualize the potency and specificity of this compound, it is beneficial to compare its in vitro performance against other known VEGFR inhibitors.
| Compound | Primary Target(s) | Reported IC50 for VEGFR-2 | Key Characteristics |
| This compound | VEGFR-2, VEGFR-3, c-Kit | 5 nM[1][3] | Orally active, potent inhibitor of VEGFR-2. |
| Sorafenib | VEGFR-2, VEGFR-3, PDGFR, c-Kit, Raf | ~90 nM | Multi-kinase inhibitor with broad-spectrum activity. |
| Sunitinib | VEGFRs, PDGFRs, c-Kit, FLT3, RET | ~80 nM | Multi-targeted receptor tyrosine kinase inhibitor. |
| Bevacizumab | VEGF-A (ligand) | N/A (antibody) | Monoclonal antibody that sequesters VEGF-A, preventing receptor binding. |
| PTK787/ZK222584 | VEGFR-1, -2, -3, PDGFRβ, c-Kit | ~37 nM | A potent inhibitor of all VEGFR tyrosine kinases. |
Experimental Protocols
VEGFR-2 Kinase Assay (Biochemical Assay)
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of VEGFR-2.
Methodology:
-
Recombinant human VEGFR-2 kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a kinase buffer.
-
This compound, positive controls (e.g., Sorafenib), and a vehicle control (e.g., DMSO) are added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Endothelial Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of endothelial cells (e.g., HUVECs).
Methodology:
-
Endothelial cells are seeded in 96-well plates and allowed to adhere overnight.
-
The medium is replaced with a low-serum or serum-free medium for synchronization.
-
Cells are then treated with various concentrations of this compound, controls (VEGF-A as a positive stimulant, vehicle), and alternative inhibitors.
-
After a 48-72 hour incubation period, MTT reagent is added to each well and incubated for 4 hours to allow for formazan crystal formation.
-
The formazan crystals are solubilized with a solubilization buffer (e.g., DMSO or acidified isopropanol).
-
The absorbance is measured at 570 nm using a microplate reader.
Tube Formation Assay
Objective: To evaluate the impact of this compound on the ability of endothelial cells to form capillary-like structures.
Methodology:
-
96-well plates are coated with Matrigel and allowed to solidify at 37°C.
-
Endothelial cells are pre-treated with different concentrations of this compound, controls, and other inhibitors for a short period.
-
The treated cells are then seeded onto the Matrigel-coated plates.
-
Plates are incubated for 4-18 hours to allow for tube formation.
-
The formation of tube-like structures is observed and photographed using a microscope.
-
Quantitative analysis can be performed by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Visualizing Experimental Logic and Pathways
This compound Mechanism of Action
References
Orthogonal Validation of ZK-261991's Anti-Angiogenic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-angiogenic effects of ZK-261991 with other selected kinase inhibitors. The data presented is sourced from publicly available experimental findings to facilitate an objective evaluation of this compound's performance against mechanistically similar and alternative anti-angiogenic agents.
Executive Summary
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis. This guide benchmarks its activity against other well-characterized anti-angiogenic compounds:
-
Vatalanib (PTK787/ZK222584): A multi-targeted tyrosine kinase inhibitor targeting VEGFRs.
-
Sunitinib: A multi-kinase inhibitor targeting VEGFRs, PDGFRs, and other kinases.
-
Sorafenib: A multi-kinase inhibitor targeting VEGFRs, PDGFRs, and Raf kinases.
-
PD173074: A selective Fibroblast Growth Factor Receptor (FGFR) inhibitor, representing an alternative anti-angiogenic pathway.
The following sections provide a detailed comparison of these compounds based on their inhibitory activities on key angiogenic processes, including endothelial cell proliferation, migration, and tube formation, as well as in vivo efficacy. Detailed experimental protocols and signaling pathway diagrams are also provided to offer a complete reference for researchers in the field.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the quantitative data on the anti-angiogenic effects of this compound and comparator compounds. Data for this compound in cellular assays was not publicly available at the time of this guide's compilation.
Table 1: In Vitro Inhibition of Key Angiogenic Targets and Processes
| Compound | Target | Assay | IC₅₀ / % Inhibition | Cell Type |
| This compound | VEGFR2 | Kinase Assay | 5 nM | - |
| VEGFR3 | Kinase Assay | 20 nM | - | |
| VEGF-induced Proliferation | Proliferation Assay | Data not available | HUVEC | |
| Endothelial Cell Migration | Migration Assay | Data not available | HUVEC | |
| Endothelial Tube Formation | Tube Formation Assay | Data not available | HUVEC | |
| Vatalanib (PTK787/ZK222584) | VEGFR2 | Kinase Assay | 37 nM | - |
| VEGF-induced Proliferation | Proliferation Assay | 7.1 nM | HUVEC[1] | |
| Sunitinib | VEGFR2, PDGFRβ, c-KIT | Multiple Kinase Assays | Not specified | - |
| Angiogenesis (in vitro) | Brain Slice Model | 44% reduction at 10 nM | Human GBM | |
| Sorafenib | VEGFR2, VEGFR3, PDGFRβ, Raf | Multiple Kinase Assays | Not specified | - |
| VEGF-mediated Tube Formation | Tube Formation Assay | Significant inhibition | HUVEC | |
| PD173074 | FGFR1 | Kinase Assay | ~25 nM | -[2][3] |
| FGFR3 | Kinase Assay | 5 nM | - | |
| VEGFR2 | Kinase Assay | ~100-200 nM | -[2][3] | |
| Microcapillary Formation | Tube Formation Assay | Inhibition at 10 nM | HUVEC[4] |
Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Effects
| Compound | Model | Dosage | Effect |
| This compound | Corneal Angiogenesis (Mouse) | 50 mg/kg, orally, twice daily | 53% reduction in hemangiogenesis, 71% reduction in lymphangiogenesis |
| Vatalanib (PTK787/ZK222584) | Head and Neck Tumor Xenograft (Mouse) | Not specified | Decreased microvessel density |
| Sunitinib | Glioblastoma Xenograft (Mouse) | 80 mg/kg, orally | 74% reduction in microvessel density, 36% increase in median survival[5] |
| Sorafenib | Anaplastic Thyroid Carcinoma Xenograft (Mouse) | 40-80 mg/kg | 67-84% reduction in tumor microvessel density[3] |
| PD173074 | Corneal Angiogenesis (Mouse) | 25-100 mg/kg, orally | Dose-dependent inhibition of angiogenesis[4] |
Mandatory Visualization
Signaling Pathways
Caption: Simplified VEGF signaling pathway leading to angiogenesis.
Caption: Simplified FGF signaling pathway involved in angiogenesis.
Experimental Workflows
Caption: Workflow for the endothelial cell tube formation assay.
Caption: Workflows for in vitro endothelial cell migration assays.
Experimental Protocols
Endothelial Cell Proliferation Assay
This assay measures the effect of a compound on the proliferation of endothelial cells, a fundamental process in angiogenesis.
Protocol:
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well in complete endothelial growth medium.
-
Cell Attachment: Cells are allowed to attach and adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Serum Starvation: The medium is replaced with a low-serum (e.g., 0.5-1% FBS) medium for 12-24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Treatment: The medium is then replaced with low-serum medium containing a pro-angiogenic stimulus (e.g., 20 ng/mL VEGF or 10 ng/mL bFGF) and varying concentrations of the test compound (e.g., this compound). Control wells include vehicle control and stimulus-only control.
-
Incubation: Plates are incubated for 48-72 hours.
-
Quantification: Cell proliferation is quantified using a standard method such as:
-
MTS/WST-1 Assay: A colorimetric assay that measures the metabolic activity of viable cells.
-
BrdU Incorporation Assay: Measures DNA synthesis by detecting the incorporation of bromodeoxyuridine.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of proliferation inhibition against the log of the compound concentration.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures, a critical step in angiogenesis.
Protocol:
-
Matrigel Coating: Thaw Matrigel Basement Membrane Matrix on ice. Pipette 50-100 µL of Matrigel into each well of a pre-chilled 96-well plate.
-
Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Suspension: Harvest HUVECs and resuspend them in a low-serum medium at a concentration of 2 x 10⁵ cells/mL.
-
Treatment: Add the test compound at various concentrations to the cell suspension.
-
Cell Seeding: Seed 100 µL of the cell suspension (containing the test compound) onto the solidified Matrigel.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.
-
Visualization and Quantification: Visualize the formation of tube-like structures using a phase-contrast microscope. Capture images and quantify angiogenesis by measuring parameters such as:
-
Total tube length
-
Number of branch points
-
Number of loops
-
-
Data Analysis: Calculate the percentage of inhibition of tube formation relative to the vehicle control.
Endothelial Cell Migration Assay (Transwell Method)
This assay evaluates the effect of a compound on the directional migration of endothelial cells towards a chemoattractant.
Protocol:
-
Chamber Setup: Place Transwell inserts (typically with 8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant: Add a chemoattractant (e.g., 50 ng/mL VEGF) and the test compound at various concentrations to the lower chamber.
-
Cell Seeding: Seed serum-starved HUVECs (1-5 x 10⁴ cells) in a low-serum medium into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 4-24 hours.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Staining and Visualization: Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Determine the percentage of inhibition of migration compared to the vehicle control.
In Vivo Corneal Angiogenesis Assay
This in vivo assay assesses the effect of a compound on the growth of new blood vessels in the naturally avascular cornea.
Protocol:
-
Animal Model: Use adult mice (e.g., C57BL/6).
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.
-
Corneal Micropocket Surgery: Create a small pocket in the corneal stroma using a surgical microscope and specialized instruments.
-
Pellet Implantation: Implant a slow-release polymer pellet containing a pro-angiogenic factor (e.g., VEGF or bFGF) into the corneal pocket.
-
Compound Administration: Administer the test compound (e.g., this compound) systemically (e.g., orally or via intraperitoneal injection) or topically as eye drops, starting from the day of surgery.
-
Observation: Monitor the growth of new blood vessels from the limbal vasculature towards the pellet over several days (typically 5-7 days) using a slit-lamp biomicroscope.
-
Quantification: At the end of the experiment, euthanize the animal and enucleate the eye. Quantify the area of neovascularization by image analysis of the flat-mounted cornea.
-
Data Analysis: Compare the area of neovascularization in the treated group to the control group to determine the percentage of inhibition.
In Vivo Tumor Xenograft Model
This model evaluates the effect of a compound on tumor growth and tumor-associated angiogenesis.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., glioblastoma, colorectal carcinoma) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound (e.g., this compound) and vehicle control according to the desired dosing schedule and route of administration.
-
Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint: Continue the treatment for a predefined period or until the tumors in the control group reach a maximum allowable size.
-
Analysis of Angiogenesis: At the end of the study, euthanize the animals and excise the tumors. Analyze tumor angiogenesis by:
-
Immunohistochemistry: Staining for endothelial cell markers (e.g., CD31) to determine microvessel density (MVD).
-
Perfusion Studies: Assessing vessel functionality by injecting a fluorescent dye.
-
-
Data Analysis: Compare the tumor growth rates and MVD between the treated and control groups to evaluate the anti-tumor and anti-angiogenic efficacy of the compound.
References
A Comparative Analysis of ZK-261991 and Bevacizumab in Preclinical Anti-Angiogenic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two anti-angiogenic agents, ZK-261991 and Bevacizumab. While both compounds target the vascular endothelial growth factor (VEGF) signaling pathway, a critical mediator of tumor angiogenesis, they do so through distinct mechanisms. Bevacizumab is a humanized monoclonal antibody that sequesters VEGF-A, preventing its interaction with its receptors. In contrast, this compound is a small molecule tyrosine kinase inhibitor that targets the intracellular kinase domains of VEGF receptors.
This document summarizes the available preclinical data for both agents, presenting quantitative comparisons where possible, and detailing the experimental protocols used in key studies. Due to the limited publicly available data for this compound, a direct head-to-head comparison of in vivo efficacy in the same cancer models is not feasible at this time. However, this guide aims to provide a comprehensive overview based on the existing literature to inform future research and development efforts.
Mechanism of Action and Targeting Strategy
Bevacizumab: Extracellular VEGF-A Sequestration
Bevacizumab is a recombinant humanized monoclonal antibody that specifically binds to all isoforms of human vascular endothelial growth factor-A (VEGF-A)[1][2]. By binding to circulating VEGF-A, Bevacizumab effectively prevents the growth factor from interacting with its receptors, primarily VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), on the surface of endothelial cells[2][3][4]. This blockade of the VEGF-A/VEGFR interaction inhibits the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, ultimately resulting in the inhibition of new blood vessel formation (angiogenesis) that is critical for tumor growth and metastasis[2][3].
This compound: Intracellular VEGFR Tyrosine Kinase Inhibition
This compound is an orally active small molecule inhibitor that targets the intracellular tyrosine kinase domain of VEGF receptors[5]. Specifically, it is a potent inhibitor of VEGFR-2, with reported preclinical activity against VEGFR-3 as well[5][6]. By blocking the ATP-binding site of the receptor's kinase domain, this compound prevents the autophosphorylation of the receptor upon VEGF binding, thereby inhibiting the initiation of the downstream signaling cascade. This intracellular blockade of VEGFR signaling achieves a similar anti-angiogenic effect to Bevacizumab, but through a different molecular mechanism.
Signaling Pathway
The following diagram illustrates the points of intervention for Bevacizumab and this compound within the VEGF signaling pathway.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Enhancing bevacizumab efficacy in a colorectal tumor mice model using dextran-coated albumin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addition of bevacizumab enhances antitumor activity of erlotinib against non-small cell lung cancer xenografts depending on VEGF expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Addition of bevacizumab enhances antitumor activity of erlotinib against non-small cell lung cancer xenografts depending on VEGF expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. COLO-205 Xenograft Model - Altogen Labs [altogenlabs.com]
Assessing the Kinase Specificity of ZK-261991: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the kinase inhibitor ZK-261991, focusing on its specificity profile in the context of other commonly used vascular endothelial growth factor receptor (VEGFR) inhibitors. Due to the limited availability of comprehensive public kinome scan data for this compound, this guide focuses on its known primary targets and compares them with those of other well-characterized inhibitors.
Executive Summary
This compound is a potent, orally active inhibitor of VEGFR tyrosine kinases, demonstrating high affinity for VEGFR2. Its primary targets also include VEGFR3 and c-Kit. While a complete kinase panel profile for this compound is not publicly available, a comparison of its activity on its known targets with that of other multi-kinase inhibitors targeting the VEGFR pathway provides valuable insights into its relative selectivity. This guide presents available inhibitory concentration data, outlines a general protocol for assessing kinase inhibitor specificity, and visualizes the relevant signaling pathways and experimental workflows.
Data Presentation: Comparative Kinase Inhibition Profiles
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and a selection of other VEGFR inhibitors against their key kinase targets. This data is compiled from various in vitro biochemical assays. It is important to note that assay conditions can vary between studies, potentially affecting absolute IC50 values.
| Kinase Inhibitor | VEGFR1 (Flt-1) IC50 (nM) | VEGFR2 (KDR) IC50 (nM) | VEGFR3 (Flt-4) IC50 (nM) | c-Kit IC50 (nM) | PDGFRβ IC50 (nM) | Raf-1 IC50 (nM) | RET IC50 (nM) |
| This compound | - | 5 [1][2] | 20 [1] | Yes (unquantified) [3] | - | - | - |
| Sunitinib | - | 80[4] | - | Yes (unquantified)[4] | 2[4] | - | - |
| Sorafenib | - | 90[5] | 20[5] | 68[5] | 57[5] | 6[5] | - |
| Rivoceranib | 93.3% inhibition at 160nM | 16 | 92.9% inhibition at 160nM | 47.3% inhibition at 160nM | 62.1% inhibition at 160nM | - | 71.7% inhibition at 160nM[6] |
| Lenvatinib | 22 | 4.0[2] | 5.2[2] | 85[7] | 100[2] | - | 6.4[7] |
| Axitinib | 0.1 | 0.2[8] | 0.1-0.3[8] | 1.7[8] | 1.6[8] | - | - |
| Pazopanib | 10 | 30[9] | 47[9] | 74[9] | 81[9] | - | - |
| Cabozantinib | - | 0.035 | - | - | - | - | 5.2[10] |
| Regorafenib | 13 | 4.2[11] | 46[11] | 7[11] | 22[11] | 2.5[11] | 1.5[11] |
| Vandetanib | - | 40[] | 110[] | >10,000 | >1,100 | - | 130[13] |
Experimental Protocols
While the specific experimental protocol used for the kinase profiling of this compound is not publicly documented, this section outlines a general and widely adopted methodology for determining the in vitro kinase inhibitory activity of a compound.
General Protocol: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This method is considered a gold standard for its direct measurement of substrate phosphorylation.
1. Reagents and Materials:
-
Kinase: Purified recombinant kinase of interest.
-
Substrate: A specific peptide or protein substrate for the kinase.
-
ATP: Adenosine triphosphate, including a radiolabeled form (e.g., [γ-³³P]ATP).
-
Test Compound: this compound or other inhibitors, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically contains a buffering agent (e.g., HEPES), divalent cations (e.g., MgCl₂, MnCl₂), and a reducing agent (e.g., DTT).
-
Filter Plates: Multi-well plates with a membrane that can bind the phosphorylated substrate.
-
Stop Solution: A solution to terminate the kinase reaction, often containing EDTA to chelate divalent cations.
-
Wash Solution: A solution to wash away unincorporated radiolabeled ATP (e.g., phosphoric acid).
-
Scintillation Counter: To measure the radioactivity.
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).
-
Reaction Mixture Preparation: In each well of a reaction plate, combine the kinase, substrate, and test compound at the desired concentrations.
-
Initiation of Reaction: Add the ATP mixture (containing both cold and radiolabeled ATP) to each well to start the kinase reaction.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Termination of Reaction: Add the stop solution to each well to stop the reaction.
-
Substrate Capture: Transfer the reaction mixture to the filter plate. The phosphorylated substrate will bind to the membrane.
-
Washing: Wash the filter plate multiple times with the wash solution to remove any unbound [γ-³³P]ATP.
-
Detection: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.
-
Mandatory Visualizations
Signaling Pathway
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity [en.bio-protocol.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 13. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of ZK-261991
The following guidelines provide essential safety and logistical information for the proper disposal of ZK-261991, a research chemical. These procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and mitigate environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound with multiple recognized hazards. Strict adherence to safety protocols is mandatory during handling and disposal.
Summary of Hazards: According to the Safety Data Sheet (SDS), this compound presents the following risks:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage (Category 1): Causes serious eye damage.
-
Specific Target Organ Toxicity (Repeated Exposure, Category 2): May cause damage to the gastro-intestinal system, liver, and immune system through prolonged or repeated exposure.
-
Aspiration Hazard (Category 1): May be fatal if swallowed and enters airways.
-
Aquatic Hazard (Acute and Chronic, Category 1): Very toxic to aquatic life with long-lasting effects.
Required Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE must be worn at all times when handling this compound:
-
Protective Gloves: Chemical-resistant gloves are required.
-
Eye Protection: Safety glasses or goggles to prevent eye contact.
-
Face Protection: A face shield may be necessary for splash hazards.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental release.
Spill Containment and Cleanup Protocol:
-
Prevent Drainage Entry: Immediately cover any nearby drains to prevent the product from entering the sewer system.
-
Contain the Spill: Collect, bind, and pump off spills. For smaller spills, carefully take up the material with an absorbent, non-combustible material.
-
Proper Disposal of Cleanup Materials: Dispose of the absorbent material and any contaminated items as hazardous waste.
-
Clean the Affected Area: Thoroughly clean the spill area to remove any residual contamination.
-
Avoid Dust Generation: Take measures to avoid the generation of dusts during cleanup.
Disposal Procedures
Proper disposal of this compound is critical to prevent environmental harm and ensure regulatory compliance. Under no circumstances should this chemical be disposed of down the drain .
Step-by-Step Disposal Guidance:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.
-
Ensure the container is compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., corrosive, health hazard, environmental hazard).
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
-
Institutional Protocol:
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department for guidance and to schedule a waste pickup.
-
Emergency Procedures
In case of accidental exposure, follow these first aid measures immediately and seek medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician. |
| Eye Contact | Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses if present and easy to do. |
| Ingestion | Do NOT induce vomiting. There is a risk of aspiration. Keep airways free. Call a physician immediately. Pulmonary failure is possible after aspiration of vomit. |
Disposal Workflow Diagram
The following diagram illustrates the proper workflow for the disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Essential Safety and Handling Protocols for ZK-261991 (LGD-2226)
This document provides crucial safety and logistical information for the handling, use, and disposal of ZK-261991, also known as LGD-2226. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and proper chemical management.
Hazard Identification and Classification
This compound (LGD-2226) is a compound that requires careful handling due to its potential health effects. Based on available safety data, the compound is classified with several hazards.
Table 1: GHS Hazard Classification for this compound (LGD-2226)
| Hazard Class | Hazard Category |
| Acute toxicity, oral | Category 4 |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 2 |
| Specific target organ toxicity, single exposure | Category 3 (STOT SE 3) |
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face | Wear chemical safety goggles or a face shield compliant with government standards such as NIOSH (US) or EN 166 (EU). |
| Skin | Wear impervious, chemically resistant gloves (e.g., Nitrile rubber) and a laboratory coat. |
| Respiratory | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for prolonged use. |
| Body | A lab coat or other protective clothing is required to prevent skin contact. |
Safe Handling and Operational Plan
A systematic approach is essential for handling this compound safely from receipt to disposal. The following workflow outlines the key procedural steps.
Caption: Workflow for the safe handling of this compound (LGD-2226).
First Aid Measures
Immediate action is required in case of accidental exposure.
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
Storage and Disposal Plan
Proper storage and disposal are critical to prevent environmental contamination and ensure safety.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances.
Disposal:
-
Dispose of unused material and its container as hazardous waste.
-
Follow all applicable local, regional, national, and international regulations for chemical waste disposal. Do not allow the material to enter drains or waterways.
This guidance is intended to provide a framework for the safe handling of this compound. It is imperative that all laboratory personnel are trained on these procedures and have access to the full Safety Data Sheet (SDS) before working with this compound. A thorough, experiment-specific risk assessment should always be conducted prior to beginning any new protocol.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
